Altemicidin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O7S/c1-17-3-7(11(14)20)6-2-9(18)13(12(21)22,8(6)4-17)16-10(19)5-25(15,23)24/h3,6,8-9,18H,2,4-5H2,1H3,(H2,14,20)(H,16,19)(H,21,22)(H2,15,23,24)/t6-,8+,9-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRFZUPFQKSXPV-VPFIQFBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(CC(C2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C[C@@H]([C@]2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925120 | |
| Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125399-82-8 | |
| Record name | (4aR,6S,7R,7aS)-4-(Aminocarbonyl)-7-[[2-(aminosulfonyl)acetyl]amino]-2,4a,5,6,7,7a-hexahydro-6-hydroxy-2-methyl-1H-cyclopenta[c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125399-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altemicidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125399828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTEMICIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E2X82JVD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Discovery, Isolation, and Characterization of Altemicidin from Streptomyces sioyaensis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Altemicidin is a unique monoterpene alkaloid natural product first isolated from the marine actinomycete, Streptomyces sioyaensis.[1] It has garnered significant interest within the scientific community due to its potent acaricidal and antitumor properties.[1][2] This document provides a comprehensive technical overview of the discovery, fermentation, isolation, and characterization of this compound. It details the experimental protocols, presents quantitative data in structured tables, and includes process diagrams to elucidate the workflows and pathways involved. Recent biosynthetic studies have surprisingly revealed a nonterpenoid origin for the core structure, challenging its initial classification and opening new avenues for research.[3]
Discovery and Strain Identification
The discovery of this compound was the result of a targeted screening program for new insecticidal and acaricidal antibiotics from marine microorganisms.
Screening Protocol
A screening of approximately 200 actinomycete strains isolated from marine environments was conducted.[2] The primary assay for activity was based on the compound's effect on brine shrimp.[2] From this large-scale screening, one isolate, designated SA-1758, was identified as a producer of a novel bioactive substance, later named this compound.[2]
Source and Taxonomy
The producing strain, SA-1758, was isolated from a sea mud sample collected at Gamo, Miyagi Prefecture, Japan.[2][3] Through taxonomic studies, the strain was identified as Streptomyces sioyaensis.[2]
Fermentation and Production
Detailed fermentation parameters such as specific media composition, temperature, pH, and aeration rates are based on generalized protocols for Streptomyces fermentation for secondary metabolite production, as the original publication does not specify these details.
Culture Conditions
Seed culture is typically initiated by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or vegetative mycelia of S. sioyaensis SA-1758 and incubating for 2-3 days. This seed culture is then used to inoculate a larger production-scale fermenter.
Production Fermentation
Large-scale fermentation is carried out in a production medium rich in carbon and nitrogen sources to promote the biosynthesis of this compound. The fermentation is generally run for 5-7 days, during which the production of the target compound is monitored using methods like High-Performance Liquid Chromatography (HPLC).
Isolation and Purification Protocol
The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.[2]
Extraction
After fermentation, the culture broth is centrifuged to separate the supernatant from the mycelial cake. The active compound, being soluble in water, is primarily found in the supernatant.
Chromatographic Purification
The clarified supernatant is subjected to a series of column chromatography steps to purify this compound.
-
Adsorption Chromatography : The supernatant is first passed through a Diaion CHP-20P column. The column is washed, and the active fractions are eluted.
-
Size-Exclusion Chromatography : The active fractions from the first step are then concentrated and further purified using a Sephadex LH-20 column to remove remaining impurities.[2][3]
The purity of the final compound is typically assessed by HPLC.[4][5]
Structural Elucidation and Biosynthesis
The molecular structure of this compound was determined using a combination of spectroscopic and analytical techniques.
Spectroscopic Analysis
The molecular formula was established as C₁₃H₂₀N₄O₇S based on elemental analysis, mass spectrometry (MS), and ¹³C NMR spectroscopy.[2] The complete chemical structure was ultimately confirmed through X-ray crystallographic analysis of this compound derivatives.[6]
Biosynthetic Pathway
Initially classified as a monoterpene alkaloid, recent research has revealed a different biosynthetic origin.[6][7] The core azaindane structure is not derived from terpenoid precursors but is instead synthesized from S-adenosyl methionine (SAM) and β-Nicotinamide adenine (B156593) dinucleotide (β-NAD).[3] The distinctive sulfonamide side chain is biosynthesized from L-cysteine through a series of oxidation steps.[7] A key enzyme, the aldehyde dehydrogenase SbzJ, is involved in converting 2-sulfamoylacetic aldehyde into 2-sulfamoylacetic acid, a crucial step in forming the side chain.[8]
Data Presentation
Table 1: Physico-Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₀N₄O₇S | [1][2][5][9] |
| Molecular Weight | 376.39 g/mol | [1][4][5] |
| Appearance | White powder | [5] |
| Solubility | Soluble in H₂O, poorly soluble in MeOH, insoluble in acetone (B3395972) and hexane | [4][5] |
| Purity (Reported) | >90% (HPLC) | [4][5] |
Table 2: Biological Activities of this compound
| Activity Type | Target | Measurement | Value | Reference(s) |
| Antitumor | Murine Leukemia L1210 cells | IC₅₀ | 0.84 µg/mL | [4][5][7] |
| Antitumor | IMC Carcinoma cells | IC₅₀ | 0.82 µg/mL | [4][5][7] |
| Acaricidal | Two-spotted spider mites | 50% Prevention Value | ~10 ppm | [4][5] |
| Antibacterial | Xanthomonas oryzae | MIC | 6.25 µg/mL | [4][5] |
| Toxicity | Brine shrimp | LC₅₀ | 3.0 µg/mL | [4][5] |
Conclusion
This compound, discovered from Streptomyces sioyaensis SA-1758, represents a significant finding in natural product research. Its discovery through bioactivity-guided screening and its subsequent isolation have provided a molecule with potent antitumor and acaricidal activities. The elucidation of its structure and, more recently, its unexpected biosynthetic pathway, highlights the chemical novelty that can still be found in marine actinomycetes. The detailed protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry, drug discovery, and microbial biotechnology. Further investigation into its mechanism of action and the engineering of its biosynthetic pathway could lead to the development of novel therapeutic agents and agrochemicals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-Tumor Activity | this compound | フナコシ [funakoshi.co.jp]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. This compound, a new acaricidal and antitumor substance. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-function analysis of 2-sulfamoylacetic acid synthase in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
Altemicidin: A Technical Guide to its Core Function as a tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altemicidin, a monoterpene alkaloid originally isolated from Streptomyces sioyaensis, has garnered significant interest within the scientific community, not for its direct activity, but as a precursor to potent inhibitors of aminoacyl-tRNA synthetases (aaRSs). This technical guide provides an in-depth exploration of this compound's role as a scaffold for the development of tRNA synthetase inhibitors, with a particular focus on its derivatives, SB-203207 and SB-203208. We will delve into the mechanism of action, present quantitative inhibitory data, detail relevant experimental protocols, and visualize the key cellular signaling pathways affected by the inhibition of these essential enzymes.
Introduction: From a Natural Product to Potent Enzyme Inhibitors
This compound (Figure 1) is a structurally complex natural product that exhibits modest acaricidal and antitumor activities.[1] However, its true potential in drug discovery was unlocked with the synthesis of its derivatives, SB-203207 and SB-203208.[2][3] These compounds have been identified as highly potent inhibitors of isoleucyl-tRNA synthetase (IleRS), an enzyme critical for protein biosynthesis.[4][5] By mimicking the natural substrate of the enzyme, these inhibitors effectively halt the charging of tRNA with isoleucine, leading to a cascade of cellular events that can be harnessed for therapeutic purposes, including anticancer and antimicrobial applications.[6]
Mechanism of Action: Mimicking the Transition State
The primary mechanism by which this compound derivatives inhibit tRNA synthetases is through competitive inhibition. Specifically, compounds like SB-203207 and SB-203208 are believed to act as mimics of the aminoacyl-adenosine monophosphate (aa-AMP) intermediate formed during the aminoacylation reaction.[7] This reaction, catalyzed by aaRSs, proceeds in two steps:
-
Amino Acid Activation: The amino acid is activated by ATP to form a high-energy aa-AMP intermediate and pyrophosphate (PPi).
-
Aminoacyl Transfer: The activated amino acid is then transferred from the aa-AMP to the 3'-end of its cognate tRNA.
This compound derivatives, with their characteristic structural motifs, are thought to bind to the active site of the synthetase, preventing the binding of the natural aa-AMP intermediate and thereby blocking the completion of the aminoacylation process.[7]
Mechanism of tRNA Synthetase Inhibition.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its derivatives has been quantified against various tRNA synthetases. While this compound itself is a weak inhibitor, its derivatives, SB-203207 and SB-203208, demonstrate potent, low-nanomolar inhibition of isoleucyl-tRNA synthetase from a range of organisms.
| Compound | Target Enzyme | Organism | IC50 (nM) | Reference |
| This compound | Carbonic Anhydrase IX | Homo sapiens | 1900 | [8] |
| SB-203207 | Isoleucyl-tRNA Synthetase | Staphylococcus aureus | < 2 | [9] |
| Isoleucyl-tRNA Synthetase | Pseudomonas fluorescens | < 2 | [9] | |
| Isoleucyl-tRNA Synthetase | Candida albicans | < 2 | [9] | |
| Isoleucyl-tRNA Synthetase | Rat Liver | < 2 | [9] | |
| Isoleucyl-tRNA Synthetase (producer) | Streptomyces sp. | 401 | [9] | |
| Carbonic Anhydrase IX | Homo sapiens | 73 ± 1 | [8] | |
| SB-203208 | Isoleucyl-tRNA Synthetase | Staphylococcus aureus | 1.4 - 1.7 | [4][10] |
| Isoleucyl-tRNA Synthetase | Pseudomonas fluorescens | 1.4 - 1.7 | [4][10] | |
| Isoleucyl-tRNA Synthetase | Candida albicans | 1.4 - 1.7 | [4][10] | |
| Carbonic Anhydrase IX | Homo sapiens | 99 ± 2 | [8] |
Experimental Protocols
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay (Radiometric)
This protocol is a representative method for determining the IC50 values of inhibitors against IleRS, based on the principles of radiometric aminoacylation assays.[11][12]
Materials:
-
Purified IleRS enzyme
-
[¹⁴C]-labeled L-isoleucine
-
ATP solution
-
Cognate tRNAIle
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT)
-
Inhibitor stock solution (e.g., in DMSO)
-
Trichloroacetic acid (TCA), 5% (w/v)
-
Filter paper discs (e.g., Whatman 3MM)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, ATP, [¹⁴C]-isoleucine, and tRNAIle at their final desired concentrations.
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor (e.g., SB-203207) in the assay buffer or DMSO. Ensure the final DMSO concentration in the assay is constant and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Setup: In a microcentrifuge tube or 96-well plate, add the reaction mixture.
-
Initiation of Reaction: Add the inhibitor at various concentrations to the respective tubes/wells. Include a positive control (no inhibitor) and a negative control (no enzyme). Pre-incubate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).
-
Start the Reaction: Initiate the reaction by adding the purified IleRS enzyme to each tube/well.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Quenching the Reaction: Spot an aliquot of each reaction mixture onto a filter paper disc.
-
Precipitation and Washing: Immediately immerse the filter discs in ice-cold 5% TCA to precipitate the [¹⁴C]-isoleucyl-tRNAIle and stop the reaction. Wash the filters three times with cold 5% TCA to remove unincorporated [¹⁴C]-isoleucine, followed by a final wash with ethanol.
-
Drying and Counting: Dry the filter discs completely and place them in scintillation vials with a scintillation cocktail.
-
Data Acquisition: Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. SB-203207 and SB-203208, two novel isoleucyl tRNA synthetase inhibitors from a Streptomyces sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB-203207 and SB-203208, two novel isoleucyl tRNA synthetase inhibitors from a Streptomyces sp. I. Fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural products and their derivatives as tRNA synthetase inhibitors and antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Dearomative Synthetic Entry into the this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammal… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]
The Unconventional Biosynthesis of Altemicidin in Streptomyces: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Altemicidin, a potent antitumor and acaricidal agent isolated from Streptomyces species, possesses a unique chemical architecture that has long intrigued and challenged chemists. Recent groundbreaking research has unveiled its biosynthetic pathway, revealing a remarkable departure from predicted routes and showcasing novel enzymatic chemistry. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster (sbz), the functions of its key enzymes, and the experimental methodologies used to elucidate this fascinating pathway.
The sbz Biosynthetic Gene Cluster: A Blueprint for Novel Chemistry
The biosynthesis of this compound is orchestrated by the sbz gene cluster, identified from Streptomyces sp. NCIMB40513.[1][2][3] Heterologous expression of this gene cluster in Streptomyces lividans has successfully yielded this compound and its analogs, confirming its role in the production of these complex molecules.[2] The cluster encodes a suite of enzymes that catalyze the unprecedented construction of this compound's two main components: the 6-azatetrahydroindane core and the 2-sulfamoylacetic acid side chain.
Table 1: Genes and Proposed Functions in the this compound (sbz) Biosynthetic Gene Cluster
| Gene | Proposed Function |
| sbzA | Isoleucyl-tRNA synthetase-like enzyme, involved in the transfer of L-isoleucine.[1][4] |
| sbzB | AMP-ligase.[2] |
| sbzC | GNAT family N-acetyltransferase, catalyzes the transfer of β-methylphenylalanine.[1][4] |
| sbzD | MppJ-like methyltransferase.[2] |
| sbzE | N-methyltransferase.[5] |
| sbzF | Dihydropyridine reductase.[5] |
| sbzG | Carrier protein.[1] |
| sbzH | Deadenosyldiphosphoribosylase component.[5] |
| sbzI | GNAT family N-acetyltransferase, incorporates the 2-sulfamoylacetic acid moiety.[1][2] |
| sbzJ | NAD+-dependent aldehyde dehydrogenase, involved in sulfonamide biosynthesis.[1][2][3][4] |
| sbzK | Carrier protein, partner of SbzI.[1] |
| sbzL | AMP-ligase.[2] |
| sbzM | Cupin-type dioxygenase, catalyzes the initial steps of sulfonamide biosynthesis from L-cysteine.[1][2][3][4] |
| sbzN | Deadenosyldiphosphoribosylase component.[5] |
| sbzO | Deadenosyldiphosphoribosylase component.[5] |
| sbzP | PLP-dependent enzyme, catalyzes the formation of the 6-azatetrahydroindane core.[5][6] |
| sbzQ | Hydroxylase, involved in tailoring the azaindane core.[7] |
The Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound is a convergent process, with two distinct pathways for the formation of the azaindane core and the sulfonamide side chain, which are later joined and further modified.
Formation of the 6-Azatetrahydroindane Core: A Surprising Role for Enzyme Cofactors
Contrary to the long-held belief of a monoterpenoid origin, the 6-azatetrahydroindane core of this compound is assembled from two primary metabolites: S-adenosyl methionine (SAM) and β-nicotinamide adenine (B156593) dinucleotide (β-NAD).[7] This unprecedented reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, SbzP.[5][6]
The proposed mechanism involves a [3+2] annulation reaction between the pyridinium (B92312) ring of β-NAD and a β,γ-unsaturated quinonoid intermediate derived from SAM.[3][8] Isotope labeling experiments and in vitro enzyme assays have confirmed that SbzP exclusively utilizes β-NAD and SAM as substrates.[6] Subsequent tailoring of the core is performed by the hydroxylase SbzQ, which installs a hydroxyl group on the cyclopentane (B165970) ring.[7]
Biosynthesis of the 2-Sulfamoylacetic Acid Side Chain: A Novel Sulfonamide Assembly
The unusual sulfonamide side chain is derived from the amino acid L-cysteine.[7][9] This transformation is initiated by the cupin-type dioxygenase SbzM, which catalyzes a two-step oxidation and decarboxylation of L-cysteine, followed by an intramolecular rearrangement to form an N-S bond, yielding 2-sulfamoylacetic aldehyde.[1][2][3][4] The subsequent oxidation of this aldehyde to 2-sulfamoylacetic acid is carried out by the NAD+-dependent aldehyde dehydrogenase, SbzJ.[1][2][3][4]
Assembly and Tailoring of this compound
The fully formed 2-sulfamoylacetic acid is then attached to the hydroxylated azaindane core. This reaction is catalyzed by the GNAT family N-acetyltransferase SbzI, in conjunction with its carrier protein partner, SbzK.[1] The final steps in the biosynthesis of this compound and its analogs involve a series of tailoring reactions, including N-methylation by SbzE and the attachment of amino acids.[5] The isoleucyl-tRNA synthetase-like enzyme SbzA and the GNAT enzyme SbzC are responsible for the addition of L-isoleucine and β-methylphenylalanine, respectively, to generate the related compounds SB-203207 and SB-203208.[1][4]
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.
Heterologous Expression of the sbz Gene Cluster
Objective: To produce this compound and its analogs in a heterologous host to confirm the function of the sbz gene cluster.
Protocol:
-
Vector Construction: The complete sbz gene cluster is cloned into an appropriate expression vector, such as a BAC (Bacterial Artificial Chromosome) or a vector designed for integration into the Streptomyces chromosome.
-
Host Strain: A suitable Streptomyces host strain, such as S. albus Del14 or S. lividans TK24, is selected.[9] These strains are often engineered to have clean metabolic backgrounds, facilitating the detection of heterologously produced compounds.
-
Transformation: The expression vector containing the sbz cluster is introduced into the chosen Streptomyces host via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Cultivation and Extraction: The recombinant Streptomyces strain is cultivated in a suitable production medium (e.g., SG medium). After an appropriate incubation period, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate (B1210297) or butanol).
-
Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound and its analogs by comparing the retention times and mass spectra with authentic standards.
In Vitro Enzyme Assays
Objective: To characterize the function and kinetics of individual enzymes from the sbz cluster.
General Protocol for a PLP-dependent Enzyme (e.g., SbzP):
-
Protein Expression and Purification: The gene encoding the enzyme of interest (e.g., sbzP) is cloned into an E. coli expression vector (e.g., pET vector) with a purification tag (e.g., His-tag). The protein is overexpressed in an E. coli strain like BL21(DE3) and purified using affinity chromatography (e.g., Ni-NTA).
-
Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., Tris-HCl, pH 8.0), the purified enzyme, the cofactor PLP, and the substrates (e.g., SAM and β-NAD).
-
Incubation: The reaction is initiated by the addition of one of the substrates and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Quenching and Analysis: The reaction is quenched by the addition of an organic solvent (e.g., methanol) or an acid. The reaction products are then analyzed by HPLC-MS to determine the conversion of substrates to products.
-
Kinetic Analysis: To determine kinetic parameters (Km and kcat), the initial reaction velocities are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.
Quantitative Data
The heterologous expression of the sbz gene cluster in Streptomyces lividans resulted in the production of this compound at a titer of 10 mg/L, SB-203207 at 1.1 mg/L, and SB-203208 at 1.8 mg/L.[2]
Table 2: Production Titers from Heterologous Expression in S. lividans
| Compound | Production Titer (mg/L) |
| This compound | 10 |
| SB-203207 | 1.1 |
| SB-203208 | 1.8 |
Kinetic analysis of SbzP has suggested a Ping-Pong Bi-Bi mechanism for its catalytic cycle.[10]
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of natural product biosynthesis. The discovery of the unprecedented use of β-NAD as a building block and the novel enzymatic strategies for the construction of the azaindane core and the sulfonamide side chain open up new avenues for biocatalysis and synthetic biology. The detailed characterization of the sbz gene cluster and its enzymes provides a valuable toolkit for the chemoenzymatic synthesis of this compound analogs with potentially improved therapeutic properties. Further investigation into the regulatory mechanisms governing the sbz cluster and the structural biology of its enzymes will undoubtedly provide deeper insights into this remarkable biosynthetic machinery and pave the way for the discovery of new bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A specialized role played by a redox cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Heterologous Expression of the Albucidin Gene Cluster from the Marine Strain Streptomyces Albus Subsp. Chlorinus NRRL B-24108 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
Unlocking the Therapeutic Potential of Altemicidin: A Technical Guide to its Biological Activity and Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biological activities of Altemicidin and its derivatives. This whitepaper provides a detailed analysis of the compound's potent antitumor, acaricidal, and antimicrobial properties, supported by quantitative data, detailed experimental methodologies, and novel visualizations of its mechanism of action.
This compound, a monoterpene alkaloid originally isolated from Streptomyces sioyaensis, has demonstrated significant therapeutic potential.[1] This guide consolidates available research to facilitate further investigation and development of this compound-based therapeutics.
Quantitative Analysis of Biological Activity
The biological activities of this compound and its synthesized derivatives have been quantified against various targets, including cancer cell lines and microbial strains. The data, summarized in the tables below, highlight the compound's efficacy and spectrum of activity.
Table 1: Antitumor Activity of this compound and its Derivatives (IC50 values)
| Compound/Derivative | Cell Line | IC50 (µg/mL) | IC50 (nM) | Reference |
| This compound (1) | L1210 lymphocytic leukemia | 0.84 | - | [2] |
| This compound (1) | IMC carcinoma | 0.82 | - | [2] |
| (+)-SB-203208 (2) | Staphylococcus aureus tRNA synthetase | - | 1.4 | [2] |
| (+)-SB-203208 (2) | Pseudomonas fluorescens tRNA synthetase | - | 1.7 | [2] |
| (+)-SB-203208 (2) | Candida albicans tRNA synthetase | - | 1.7 | [2] |
Table 2: Antimicrobial Activity of this compound and its Derivatives (MIC values)
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| This compound | Xanthomonas strains | Not specified | [1] |
| Albicidin Derivatives (general) | Gram-negative bacteria | 10-20 | [3] |
Core Mechanism of Action: tRNA Synthetase Inhibition
A primary mechanism of action for this compound derivatives, such as (+)-SB-203208, is the potent inhibition of aminoacyl-tRNA synthetases (aaRS).[2] These enzymes are crucial for protein synthesis, and their inhibition leads to the disruption of cellular growth and proliferation. It is believed that these derivatives mimic naturally occurring substrates like isoleucyl adenosine (B11128) monophosphate (Ile-AMP), thereby competitively inhibiting the enzyme.[2][4]
The following diagram illustrates the proposed signaling pathway leading to cytotoxicity.
References
- 1. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dearomative Synthetic Entry into the this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Altemicidin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Altemicidin, a monoterpene alkaloid with notable acaricidal and antitumor properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, biological activity, and synthesis.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-7-(2-sulfamoylacetamido)-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid[1] |
| CAS Number | 125399-82-8[2][3][4] |
| Molecular Formula | C₁₃H₂₀N₄O₇S[2] |
| Molecular Weight | 376.38 g/mol [2] |
| Synonyms | (-)-Altemicidin[2][3] |
Biological Activity and Mechanism of Action
This compound, originally isolated from the marine actinomycete Streptomyces sioyaensis, has demonstrated potent biological activities, including acaricidal and antitumor effects.[1][5] Its mechanism of action is believed to be centered on the inhibition of aminoacyl-tRNA synthetases (aaRSs), crucial enzymes in protein biosynthesis. By potentially acting as an adenosine (B11128) monophosphate (AMP) mimic, this compound interferes with the proper functioning of these enzymes, leading to the disruption of protein synthesis and subsequent cell death.
Antitumor Activity
This compound has shown significant cytotoxicity against various cancer cell lines. The following table summarizes its inhibitory concentrations.
| Cell Line | IC₅₀ (µg/mL) | Description |
| Murine L1210 lymphocytic leukemia | 0.84 | Lymphocytic Leukemia |
| IMC carcinoma | 0.82 | Carcinoma |
Data sourced from Cayman Chemical product information.
Acaricidal Activity
This compound is also effective against the two-spotted spider mite (Tetranychus urticae) at concentrations of 10 and 100 ppm in greenhouse pot tests.
Experimental Protocols
Total Synthesis of this compound
The total synthesis of this compound has been achieved through a multi-step process. One notable approach involves a dearomative strategy. While a comprehensive, step-by-step protocol is extensive, the key stages are outlined below. For detailed experimental procedures, including reagent quantities and reaction conditions, it is recommended to consult the supplementary information of the primary literature.
Key Synthetic Steps:
-
Dearomative Pyridinium Addition and Dipolar Cycloaddition: This crucial step establishes the core azaindane nucleus of this compound and stereospecifically installs the quaternary amine moiety.
-
Chemoselective Molybdenum-Mediated Double Reduction: This step is employed to further functionalize the azaindane core.
-
Side Chain Attachment and Final Modifications: The final steps involve the coupling of the sulfamoylacetamido side chain and subsequent deprotection and purification to yield this compound.
A detailed workflow for the synthesis is presented below.
Cytotoxicity Assay
The following is a general protocol for assessing the cytotoxicity of this compound, which can be adapted for specific cell lines and experimental conditions.
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include vehicle-treated and untreated cells as controls.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Utilize a suitable cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Aminoacyl-tRNA Synthetase (aaRS) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against a specific aaRS.
-
Reaction Setup: In a microplate, combine the purified aaRS enzyme, its cognate tRNA, a radiolabeled amino acid (e.g., ³H-leucine for leucyl-tRNA synthetase), ATP, and Mg²⁺ in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a no-inhibitor control.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or ATP and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined time.
-
Precipitation and Filtration: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the tRNA. Filter the mixture through glass fiber filters to capture the precipitated tRNA.
-
Quantification: Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of aaRS activity for each this compound concentration and calculate the IC₅₀ value.
Proposed Mechanism of Action Pathway
The primary proposed mechanism of action for this compound is the inhibition of aminoacyl-tRNA synthetases, which disrupts protein synthesis and leads to cellular apoptosis.
References
- 1. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dearomative Synthetic Entry into the this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Altemicidin: A Technical Overview of a Novel Bioactive Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altemicidin is a potent monoterpene alkaloid first isolated in 1989 from the marine actinomycete Streptomyces sioyaensis.[1][2] This compound has garnered significant interest within the scientific community due to its notable acaricidal and antitumor activities.[1][2] Its unique chemical structure and biological functions present a compelling case for further investigation in the realms of drug discovery and development. This technical guide provides a comprehensive overview of this compound, summarizing its core properties, the methodologies used in its characterization, and its mechanism of action.
Core Molecular Data
This compound is characterized by a complex heterocyclic structure containing a sulfonamide moiety.[3] Its fundamental molecular properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₄O₇S | [1][2][3] |
| Molecular Weight | 376.38 g/mol | |
| CAS Number | 125399-82-8 | |
| IUPAC Name | (4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-7-(2-sulfamoylacetamido)-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid |
Experimental Protocols
The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures. While exhaustive, step-by-step protocols are proprietary to the original research, this section outlines the key methodologies employed.
Isolation and Purification
This compound was originally isolated from the culture broth of Streptomyces sioyaensis SA-1758.[2] The general workflow for its purification is as follows:
-
Fermentation: Streptomyces sioyaensis was cultured in a suitable broth medium to facilitate the production of this compound.
-
Extraction: The culture broth was filtered, and the active compound was extracted from the filtrate.
-
Column Chromatography: The crude extract was subjected to sequential column chromatography for purification. The primary methods cited are:
Structure Elucidation
The determination of this compound's complex structure was achieved through a combination of spectroscopic and crystallographic techniques.
-
Elemental Analysis, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy: Initial characterization to determine the molecular formula was performed using these methods.[2] Specifically, ¹³C NMR was instrumental in the initial formula determination.[2]
-
X-ray Crystallographic Analysis: The definitive three-dimensional structure of this compound was confirmed through X-ray crystallography of its derivatives.[3] This technique provided precise information about the stereochemistry and connectivity of the atoms within the molecule.
Mechanism of Action and Biological Activity
This compound exhibits significant antitumor and acaricidal activity.[1][2] Its primary mechanism of action is the inhibition of aminoacyl-tRNA synthetases.[4]
Inhibition of tRNA Synthetase
Aminoacyl-tRNA synthetases are crucial enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule during protein synthesis. By inhibiting these enzymes, this compound disrupts the process of translation, leading to cell death. Derivatives of this compound have shown inhibitory activity against isoleucyl, leucyl, and valyl tRNA synthetases. The sulfonamide side chain of this compound and its analogs is thought to mimic the natural aminoacyl adenosine (B11128) monophosphate (AMP) substrates of these enzymes.[4]
Conclusion
This compound stands out as a natural product with significant therapeutic potential. Its ability to inhibit essential cellular machinery like tRNA synthetases makes it a valuable lead compound for the development of novel anticancer and acaricidal agents. Further research focusing on synthetic derivatization and a deeper understanding of its downstream signaling effects will be crucial in harnessing the full therapeutic potential of this remarkable molecule.
References
- 1. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dearomative Synthetic Entry into the this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Altemicidin: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altemicidin, a potent acaricidal and antitumor agent isolated from Streptomyces sp., presents a unique molecular architecture that dictates its physicochemical properties. A thorough understanding of its solubility and stability is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the known qualitative solubility of this compound and outlines detailed, standardized experimental protocols for the quantitative determination of its solubility and stability profiles. While specific quantitative data for this compound is not extensively available in published literature, this document serves as a foundational resource for researchers to conduct such investigations. The methodologies described herein are based on established principles for the characterization of natural products and antibiotic compounds.
Introduction
This compound is a natural product with significant biological activities, including antitumor and acaricidal effects. Its complex structure, featuring multiple functional groups, influences its solubility in various solvent systems and its stability under different environmental conditions. The development of this compound into a viable pharmaceutical product necessitates a comprehensive understanding of these properties to guide formulation, storage, and administration strategies. This guide aims to bridge the current information gap by providing both the existing qualitative data and a clear roadmap for generating the quantitative data required for advanced drug development.
This compound: Core Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₄O₇S | |
| Molecular Weight | 376.384 g/mol | |
| Appearance | White powder | |
| Purity | > 90% (HPLC) | |
| Long Term Storage | -20 °C |
Solubility Profile
Currently, only qualitative solubility data for this compound is publicly available. This information provides a general understanding of its behavior in common laboratory solvents.
Qualitative Solubility Data
The available data indicates that this compound exhibits the following solubility characteristics:
| Solvent | Solubility |
| Water (H₂O) | Soluble |
| Methanol (MeOH) | Poorly soluble |
| Acetone | Insoluble |
| Hexane | Insoluble |
This profile suggests that this compound is a polar molecule, consistent with its multiple hydrophilic functional groups, including hydroxyl, amide, and carboxylic acid moieties.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To obtain precise, quantitative solubility data, the shake-flask method is the gold standard. The following protocol is recommended for determining the solubility of this compound in various aqueous and organic solvents.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (as a solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Prepare stock solutions of this compound of known concentrations in a suitable solvent for HPLC calibration.
-
Equilibrate the orbital shaker to the desired temperature (e.g., 25 °C or 37 °C).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in the temperature-controlled orbital shaker.
-
Shake the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the supernatant remains constant.
-
-
Sample Processing:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the samples to further separate the solid phase from the supernatant.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
-
Data Interpretation:
-
The concentration of this compound in the saturated supernatant represents its solubility in the tested solvent at the specified temperature.
-
Results are typically expressed in mg/mL or µg/mL.
-
Hypothetical Quantitative Solubility Data Table
The following table illustrates how quantitative solubility data for this compound should be presented. The values are hypothetical and intended for illustrative purposes only.
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 25 | Data to be determined |
| Phosphate Buffer (pH 5.0) | 25 | Data to be determined |
| Phosphate Buffer (pH 7.4) | 25 | Data to be determined |
| Phosphate Buffer (pH 9.0) | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |
| Polyethylene Glycol 400 (PEG 400) | 25 | Data to be determined |
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and formulation. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Stability studies should be conducted under various conditions to identify factors that may influence its degradation.
Factors Influencing Stability
The stability of a molecule like this compound can be affected by:
-
pH: The presence of ionizable functional groups makes the molecule susceptible to pH-dependent hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidative Stress: The presence of oxidizing agents can lead to oxidative degradation.
Experimental Protocol for Stability Assessment
The following protocol outlines a general approach for assessing the stability of this compound in solution under various stress conditions.
Objective: To evaluate the chemical stability of this compound over time when exposed to different pH values, temperatures, and light conditions.
Materials:
-
This compound stock solution of known concentration
-
Buffers of various pH values (e.g., pH 3, 5, 7, 9)
-
Temperature-controlled incubators or water baths
-
Photostability chamber with controlled light exposure (as per ICH guidelines)
-
HPLC system with a stability-indicating method (a method capable of separating the intact drug from its degradation products)
-
Vials (clear and amber)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the different pH buffers.
-
Dispense the solutions into both clear and amber vials.
-
-
Stress Conditions:
-
pH Stability: Store the vials at a constant temperature (e.g., 4 °C, 25 °C, and 40 °C).
-
Temperature Stability: Store vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C, and 60 °C) at a constant pH.
-
Photostability: Expose clear vials to a controlled light source in a photostability chamber, while keeping a set of amber vials as dark controls.
-
-
Time Points:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly or monthly depending on the stability), withdraw samples from each condition.
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method.
-
Quantify the remaining percentage of intact this compound at each time point relative to the initial concentration (time 0).
-
Monitor the appearance of new peaks in the chromatogram, which may correspond to degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) or shelf-life (t₉₀).
-
Hypothetical Stability Data Table
The following table is an example of how to present stability data for this compound. The values are for illustrative purposes and do not represent actual experimental data.
| Condition | Time | % Remaining this compound | Appearance of Degradation Products |
| pH 3 at 25°C | 0 hr | 100% | None |
| 24 hr | Data to be determined | Data to be determined | |
| 7 days | Data to be determined | Data to be determined | |
| pH 7 at 25°C | 0 hr | 100% | None |
| 24 hr | Data to be determined | Data to be determined | |
| 7 days | Data to be determined | Data to be determined | |
| pH 9 at 25°C | 0 hr | 100% | None |
| 24 hr | Data to be determined | Data to be determined | |
| 7 days | Data to be determined | Data to be determined | |
| 40°C at pH 7 | 0 hr | 100% | None |
| 24 hr | Data to be determined | Data to be determined | |
| 7 days | Data to be determined | Data to be determined | |
| Photostability (ICH Q1B) | 0 hr | 100% | None |
| After exposure | Data to be determined | Data to be determined |
Visualized Experimental Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows for determining the solubility and stability of this compound.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Workflow for Stability Assessment.
Conclusion
While the currently available data on this compound's solubility is qualitative, this guide provides the necessary framework for researchers to undertake a thorough quantitative characterization of its solubility and stability. The detailed protocols for the shake-flask method and stability testing under stress conditions offer a clear path forward for generating the critical data needed for the preclinical and clinical development of this compound. The generation of this data will be instrumental in formulating a safe, stable, and efficacious pharmaceutical product. It is recommended that future research efforts focus on executing these studies to build a comprehensive physicochemical profile of this promising natural product.
Methodological & Application
Total Synthesis of Altemicidin: A Detailed Protocol for Researchers
Application Note | Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Altemicidin, a monoterpene alkaloid originally isolated from Streptomyces sioyaensis, has garnered significant attention due to its potent acaricidal and antitumor activities.[1][2] Its complex, densely functionalized azaindane core, featuring a challenging α,α-quaternary amino acid moiety, has made it a compelling target for total synthesis.[3][4] This document provides a detailed protocol for the total synthesis of this compound, primarily based on a convergent strategy that leverages a key pyridine (B92270) dearomatization/cycloaddition sequence.[3][4][5][6] This approach offers a concise pathway to the natural product's core structure.[3][5][6] Additionally, this document outlines the biological context of this compound and its analogs as potent tRNA synthetase inhibitors, highlighting their potential in drug discovery.[3][7]
Introduction
This compound (1) and its related compounds, such as (+)-SB-203207 (2) and (+)-SB-203208 (3), are a family of natural products produced by Streptomyces bacteria.[3] First isolated in 1989, this compound demonstrated promising antitumor activity against L1210 lymphocytic leukemia and IMC carcinoma cell lines.[3][8] Subsequent studies on its analogs revealed potent inhibitory activity against tRNA synthetases, suggesting a mechanism of action that mimics naturally occurring substrates like isoleucyl adenosine (B11128) monophosphate (Ile-AMP).[3] The unique biological profile and the intricate molecular architecture of this compound have spurred the development of various synthetic strategies to access this and related molecules. The protocol detailed herein follows a recently developed synthetic route that is notable for its efficiency in constructing the core structure.
Overview of the Synthetic Strategy
The total synthesis of this compound is accomplished through a multi-step sequence. The core of this strategy involves the construction of the 5,6-fused bicyclic azaindane skeleton via a pyridine dearomatization followed by a cycloaddition reaction. This key transformation establishes the critical stereochemistry of the molecule. Subsequent functional group manipulations and the introduction of the sulfonamide side chain complete the synthesis.
Below is a DOT language representation of the overall synthetic workflow.
Caption: Overall workflow for the total synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the key stages in the total synthesis of this compound.
Formation of the Tricyclic Isoxazolidine (B1194047) Intermediate
A key step in this synthesis is the construction of a tricyclic isoxazolidine intermediate, which contains the core azaindane structure. This is achieved through a sequence involving a pyridinium (B92312) addition, deallylation, reduction, and a microwave-assisted intramolecular [3+2] dipolar cycloaddition.
Protocol:
-
Pyridinium Adduct Formation: In a round-bottom flask, combine the starting pyridine derivative (1.0 equiv), the α-keto-oxime silyl (B83357) enol ether (1.5 equiv), and phenyl chloroformate (1.3 equiv) in acetonitrile. Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.10 equiv) to the mixture at 23 °C. Stir the reaction for 3 hours. Upon completion, the desired C4 adduct is isolated after appropriate workup and purification.[4]
-
Deallylation: Dissolve the adduct from the previous step in dichloromethane (B109758) (DCM). Add tetrakis(triphenylphosphine)palladium(0) (1 mol %) and N,N'-dimethylbarbituric acid (NDMBA, 0.5 equiv). Stir the mixture at 23 °C for 16 hours. Purify the product to yield the deallylated intermediate.[4]
-
Ketone Reduction: Cool a solution of the deallylated intermediate in 2% methanol (B129727) in tetrahydrofuran (B95107) (MeOH/THF) to -50 °C. Add sodium borohydride (B1222165) (NaBH4, 4.0 equiv) portionwise. Stir the reaction for 8 hours at -50 °C. After quenching and workup, the corresponding alcohol is obtained.[4]
-
Microwave-Assisted Cycloaddition and Phenyl Carbamate Cleavage: In a microwave vial, dissolve the alcohol in trifluorotoluene containing BHT (5 mg/mL). Subject the mixture to microwave irradiation at 130 °C for 8 hours. After cooling, add a methanolic solution of lithium bromide (LiBr, 5.0 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv) along with 3 Å molecular sieves at 0 °C. Stir for 3 hours to effect the cleavage of the phenyl carbamate, yielding the free amine of the tricyclic product.[4]
Chemoselective Reduction and Functionalization
The next stage involves the chemoselective reduction of the isoxazolidine N-O bond and subsequent functionalization to prepare for the side-chain coupling.
Protocol:
-
N-Acetylation: Treat the tricyclic amine with acetic anhydride (B1165640) (Ac2O) at 65 °C for 12 hours to yield the N-acetylated product.[4]
-
Molybdenum-Mediated Reduction: In a reaction vessel, combine the N-acetylated tricycle with tris(acetonitrile)tricarbonylmolybdenum(0) [Mo(CO)3(MeCN)3] and sodium cyanoborohydride (NaBH3CN, 10 equiv) in acetonitrile. Heat the reaction at 85 °C. This step chemoselectively reduces the N-O bond of the isoxazolidine.[4]
-
Nitrile to Amide Conversion: The nitrile functionality is converted to the corresponding primary amide using palladium(II) acetate (B1210297) (Pd(OAc)2) and acetaldoxime (B92144) in refluxing dioxane.[4]
Final Assembly and Deprotection
The final steps involve the coupling of the sulfonamide side chain and the removal of protecting groups to yield this compound.
Protocol:
-
N-Acetyl Group Removal: The N-acetyl group is removed under strongly acidic conditions at elevated temperatures using acetyl chloride (AcCl) in ethanol (B145695) (EtOH) at 100 °C.[3][4]
-
Sulfonamide Coupling: The resulting free amine is coupled with the sulfonamide-containing acid side chain using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to provide ethyl this compound.[3][4]
-
Final Hydrolysis: The ethyl ester is hydrolyzed to afford this compound. This transformation can be sensitive to base, and careful control of pH during workup may be necessary.[5]
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the total synthesis of this compound.
| Step | Reagents and Conditions | Yield (%) | Reference |
| Pyridinium Adduct Formation | Phenyl chloroformate, TMSOTf, MeCN, 23 °C, 3 h | 77 | [4] |
| Deallylation | Pd(PPh3)4, NDMBA, DCM, 23 °C, 16 h | 92 | [4] |
| Ketone Reduction | NaBH4, 2% MeOH/THF, -50 °C, 8 h | 65 | [4] |
| Cycloaddition & Phenyl Carbamate Cleavage | MWI, 130 °C, 8 h; then LiBr, DBU, MeOH, 0 °C, 3 h | 45 | [3][4] |
| N-Acetylation | Ac2O, 65 °C, 12 h | 89 | [4] |
| Molybdenum-Mediated Reduction (of a similar substrate) | Mo(0), PhSiH3, MeCN, 85 °C | 40 | [3][5] |
| Overall Yield (from ethyl this compound) | - | 67 | [4] |
Biological Activity and Signaling Pathway
This compound and its analogs are potent inhibitors of tRNA synthetases, which are essential enzymes in protein biosynthesis.[3] This inhibition is believed to be the basis of their antitumor and antibiotic activities. The compounds are thought to mimic aminoacyl adenosine monophosphate (AMP) intermediates in the catalytic cycle of these enzymes.
The following diagram illustrates the proposed mechanism of action.
Caption: Inhibition of tRNA synthetase by this compound analogs.
Conclusion
The total synthesis of this compound presents a significant challenge in synthetic organic chemistry. The protocol detailed in this document, based on a pyridine dearomatization/cycloaddition strategy, provides a concise and effective route to this complex natural product. The potent biological activity of this compound and its derivatives as tRNA synthetase inhibitors underscores their potential as leads for the development of novel therapeutics. Further research into the synthesis of analogs and their biological evaluation is warranted to fully explore the therapeutic potential of this fascinating class of molecules.
References
- 1. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dearomative Synthetic Entry into the this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Tumor Activity | this compound | フナコシ [funakoshi.co.jp]
Altemicidin: From Culture to Purified Compound - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the extraction and purification of Altemicidin, a potent acaricidal and antitumor metabolite, from the culture of Streptomyces sioyaensis. The protocols outlined below are based on the seminal work of Takahashi et al. (1989), who first isolated and characterized this novel compound.
Introduction
This compound is a monoterpene alkaloid produced by the marine actinomycete Streptomyces sioyaensis SA-1758.[1] It exhibits significant biological activities, including acaricidal and antitumor properties, making it a molecule of interest for further research and development in the pharmaceutical and agrochemical industries. The purification of this compound from complex fermentation broths is a critical step in obtaining the pure compound for these applications. The following protocols detail a robust method for its extraction and purification.
Data Presentation
A comprehensive summary of the purification process is essential for evaluating the efficiency of the protocol. The following table should be populated with experimental data to track the yield and purity of this compound at each stage.
Table 1: Purification Summary of this compound from Streptomyces sioyaensis Culture
| Purification Step | Total Volume (L) | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Filtrate | Data not available | Data not available | Data not available | Data not available | 100 | 1 |
| Diaion CHP-20P Eluate | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Sephadex LH-20 Eluate | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The quantitative data for yield and purification fold at each step are not available in the publicly accessible literature. Access to the full-text of the primary research article by Takahashi et al. (1989) is required to populate this table.
Experimental Protocols
The following are detailed protocols for the fermentation of Streptomyces sioyaensis and the subsequent extraction and purification of this compound.
Protocol 1: Fermentation of Streptomyces sioyaensis SA-1758
Objective: To cultivate Streptomyces sioyaensis SA-1758 for the production of this compound.
Materials:
-
Streptomyces sioyaensis SA-1758 strain
-
Seed culture medium (composition not specified in available literature)
-
Production culture medium (composition not specified in available literature)
-
Shaker incubator
-
Fermenter
Procedure:
-
Seed Culture: Inoculate a loopful of S. sioyaensis SA-1758 from a slant into the seed culture medium. Incubate at an appropriate temperature with shaking for a specified duration to obtain a healthy seed culture.
-
Production Culture: Transfer the seed culture to the production fermenter containing the production medium. Maintain the fermentation under controlled conditions of temperature, pH, aeration, and agitation for a period optimized for maximal this compound production.
Note: The specific compositions of the seed and production media, as well as the detailed fermentation parameters (temperature, pH, aeration rate, agitation speed, and fermentation time), are critical for successful this compound production. This information is not available in the publicly accessible literature and would be detailed in the full scientific paper.
Protocol 2: Extraction of this compound from Culture Broth
Objective: To extract crude this compound from the fermentation broth.
Materials:
-
Fermentation broth of S. sioyaensis SA-1758
-
Centrifuge or filtration system
-
Adsorbent resin (e.g., Diaion CHP-20P)
-
Appropriate solvents for elution (e.g., methanol (B129727), acetone)
-
Rotary evaporator
Procedure:
-
Separation of Mycelium and Supernatant: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extraction from Supernatant: Pass the clarified supernatant through a column packed with an adsorbent resin like Diaion CHP-20P to capture the this compound.
-
Elution: After washing the column to remove unbound impurities, elute the bound this compound using a suitable organic solvent or a gradient of increasing solvent concentration.
-
Concentration: Concentrate the eluate containing this compound under reduced pressure using a rotary evaporator.
Protocol 3: Purification of this compound by Column Chromatography
Objective: To purify this compound from the crude extract.
Materials:
-
Concentrated crude this compound extract
-
Diaion CHP-20P resin
-
Sephadex LH-20 resin
-
Chromatography columns
-
Elution solvents (e.g., aqueous methanol, isopropanol)
-
Fraction collector
-
Analytical system for monitoring purification (e.g., HPLC, bioassay)
Procedure:
-
Diaion CHP-20P Column Chromatography:
-
Pack a column with Diaion CHP-20P resin and equilibrate it with the starting buffer.
-
Load the concentrated crude extract onto the column.
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute this compound using a stepwise or linear gradient of an appropriate organic solvent (e.g., methanol in water).
-
Collect fractions and analyze for the presence of this compound.
-
Pool the active fractions and concentrate.
-
-
Sephadex LH-20 Column Chromatography:
-
Pack a column with Sephadex LH-20 resin and equilibrate with a suitable organic solvent.
-
Dissolve the concentrated, partially purified this compound from the previous step in a minimal volume of the equilibration solvent.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with the same solvent isocratically.
-
Collect fractions and monitor for the presence of pure this compound.
-
Pool the fractions containing pure this compound and concentrate to obtain the final product.
-
Visualizations
The following diagrams illustrate the logical workflow of the this compound extraction and purification process.
References
Application Notes and Protocols: Altemicidin In Vitro Cytotoxicity Assay
These application notes provide a comprehensive guide for determining the in vitro cytotoxicity of Altemicidin using the Sulforhodamine B (SRB) assay. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a monoterpene alkaloid compound originally isolated from the marine actinomycete Streptomyces sioyaensis.[1] It has demonstrated both acaricidal and antitumor properties, making it a compound of interest for further investigation in cancer research.[1][2] In vitro cytotoxicity assays are fundamental in the early stages of drug discovery to determine the potential of a compound to inhibit cell growth or induce cell death.[3][4]
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5] It is a reliable and sensitive method for cytotoxicity screening.[5] The principle of the SRB assay is the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of viable cells.[1]
Data Presentation: Cytotoxicity of this compound (Illustrative Data)
The following table summarizes hypothetical cytotoxic activity of this compound against various cancer cell lines as determined by the SRB assay. This data is for illustrative purposes to demonstrate the recommended format for data presentation.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 48 | 8.5 |
| HeLa | Cervical Cancer | 48 | 12.2 |
| MCF-7 | Breast Cancer | 48 | 15.8 |
| HepG2 | Liver Cancer | 48 | 7.1 |
Note: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol details the methodology for assessing the in vitro cytotoxicity of this compound.
Materials and Reagents
-
Target cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)
-
Complete cell culture medium (specific to the cell line)
-
This compound stock solution (e.g., in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Experimental Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (typically 5,000 to 20,000 cells per well in 100 µL of medium) to ensure exponential growth throughout the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Fixation:
-
After incubation, carefully add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Gently wash the plates four to five times with 1% (v/v) acetic acid to remove the TCA and unbound dye.[5][6]
-
Remove excess liquid by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.[1]
-
Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[1]
-
After the final wash, remove the acetic acid and allow the plates to air dry completely at room temperature.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance (optical density, OD) at a wavelength of approximately 510 nm using a microplate reader.[5]
-
Data Analysis
-
Subtract the background absorbance (from wells containing only medium) from all readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Mean OD of treated wells / Mean OD of vehicle control wells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
The precise mechanism of this compound's antitumor activity is not fully elucidated. However, many alkaloids exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical pathway of this compound-induced apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter - Cytotoxic Activity Methods | Bentham Science [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell-Based Assays to Determine Altemicidin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altemicidin is a monoterpenoid alkaloid originally isolated from Streptomyces sioyaensis that has demonstrated potent acaricidal and antitumor activities.[1][2] Its mechanism of action is believed to involve the inhibition of aminoacyl-tRNA synthetases, enzymes crucial for protein synthesis.[3][4] By interfering with this fundamental cellular process, this compound can induce cytotoxicity in rapidly proliferating cancer cells. These application notes provide detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound, including its cytotoxic effects, induction of apoptosis, and impact on cell cycle progression. Furthermore, potential signaling pathways affected by this compound are illustrated to provide a framework for mechanistic studies.
Data Presentation
This compound Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines. Researchers can use this data as a reference for designing their own cytotoxicity experiments and for comparison with their results.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| L1210 | Lymphocytic Leukemia | 0.84[5] |
| IMC Carcinoma | Carcinoma | 0.82[5] |
Experimental Protocols
Cytotoxicity Assay using MTT
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., L1210, IMC, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) for PI.
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained control cells.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol (B145695)
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with different concentrations of this compound and a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathways and Experimental Workflows
The inhibition of tRNA synthetases by this compound is expected to trigger cellular stress responses leading to cell cycle arrest and apoptosis. The following diagrams illustrate the potential signaling pathways involved and the general workflow for the described experiments.
Caption: Putative signaling cascade initiated by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tRNALys-Derived Fragment Alleviates Cisplatin-Induced Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tRNA binds to cytochrome c and inhibits caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]
Application Notes and Protocols for Altemicidin Analysis and Purification by HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the analysis and purification of Altemicidin using High-Performance Liquid Chromatography (HPLC). While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, this document outlines proposed methods based on the known physicochemical properties of this compound and established chromatographic principles for polar, alkaloid compounds.
Introduction
This compound is a monoterpene alkaloid first isolated from the marine actinomycete Streptomyces sioyaensis.[1] It exhibits both acaricidal and antitumor activities, making it a compound of interest for further research and development.[1][2] Due to its highly polar nature and complex structure, HPLC is an essential tool for its analysis and purification. This document provides protocols for both analytical and preparative HPLC, designed to achieve high resolution and purity.
Physicochemical Properties of this compound
A summary of this compound's properties is presented in the table below. Its high polarity is a key consideration for the development of an effective HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₄O₇S | [2] |
| Molar Mass | 376.39 g/mol | [1] |
| Description | A monoterpene alkaloid with a dense, highly polar azaindane core. | [3] |
| Key Functional Groups | Carboxylic acid, hydroxyl, amide, sulfonamide, carbamoyl. | [4] |
Proposed HPLC Method for this compound Analysis
Given the high polarity of this compound, a reversed-phase HPLC method utilizing a column with enhanced polar retention is recommended. A C18 column with a polar endcapping or a polar-embedded phase would be suitable. The use of an acidic mobile phase modifier will help to ensure the ionization state of the molecule is controlled, leading to improved peak shape and retention.
Analytical HPLC Protocol
This protocol is designed for the qualitative and quantitative analysis of this compound in various samples.
| Parameter | Recommended Condition |
| Column | Polar-endcapped C18 (e.g., Agilent Zorbax Eclipse Plus C18, Waters SunFire C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 30% B over 15 minutes, followed by a 5-minute wash with 95% B and a 5-minute re-equilibration at 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A or a mixture of Water:Acetonitrile (95:5). Filter through a 0.22 µm syringe filter before injection. |
Proposed HPLC Method for this compound Purification
For the purification of this compound, a preparative HPLC approach is necessary. The principles of the analytical method can be scaled up. It has been noted that aqueous HPLC fractions of this compound can be heated to 30°C for several hours before concentration to yield the pure compound, suggesting good stability in the aqueous mobile phase.[5][6]
Preparative HPLC Protocol
This protocol is designed for the isolation of this compound from synthesis reaction mixtures or natural product extracts.
| Parameter | Recommended Condition |
| Column | Polar-endcapped C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Isocratic at 10% B for 5 minutes, then a linear gradient to 35% B over 40 minutes. |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
| Sample Preparation | Dissolve the crude sample in a minimal amount of Mobile Phase A. Centrifuge to remove insoluble material and filter the supernatant. |
| Fraction Collection | Collect fractions based on the UV chromatogram, targeting the this compound peak. |
| Post-Purification | Pool the fractions containing pure this compound. The majority of the acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the purified compound. As noted in the literature, gentle heating of the aqueous fractions at 30°C may be beneficial before final concentration.[5][6] |
Experimental Workflows
The following diagrams illustrate the proposed workflows for the analysis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Altemicidin by Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantification of Altemicidin, a monoterpene alkaloid with acaricidal and antitumor activities, in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for researchers in drug development and natural product analysis. The described methodology is based on established principles for the quantification of similar alkaloid compounds and can be adapted for various research applications.
Introduction
This compound is a natural product isolated from Streptomyces sioyaensis with a molecular formula of C₁₃H₂₀N₄O₇S.[1] It has demonstrated significant biological activities, including antitumor and acaricidal effects.[1][4] Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for determining this compound concentrations in diverse sample types, including fermentation broths and biological fluids. This document provides a detailed protocol for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for developing appropriate sample preparation and chromatography methods.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₄O₇S | [5] |
| Molecular Weight | 376.38 g/mol | [5] |
| Appearance | White powder | [5] |
| Solubility | Soluble in water, poorly soluble in methanol (B129727), insoluble in acetone (B3395972) and hexane. | [5] |
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from a liquid matrix such as a fermentation broth. The procedure should be optimized based on the specific sample matrix.
Materials:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge tubes (1.5 mL or as needed)
-
Syringe filters (0.22 µm, compatible with aqueous/organic solutions)
-
LC-MS vials
Protocol:
-
Sample Collection: Collect an appropriate volume of the sample (e.g., 1 mL of fermentation broth).
-
Protein Precipitation/Extraction: Add three volumes of cold methanol to the sample (e.g., 3 mL of methanol to 1 mL of sample) to precipitate proteins and extract this compound.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Dilution (if necessary): If high concentrations of this compound are expected, dilute the filtered extract with an appropriate solvent (e.g., water:methanol, 50:50, v/v) to fall within the calibration curve range.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good retention and separation of polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is recommended to ensure good peak shape and separation from matrix components. An example gradient is provided in Table 2.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Table 2: Example LC Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound. For a compound with a molecular weight of 376.38, the protonated molecule [M+H]⁺ would be at m/z 377.1. Fragmentation of this precursor ion would yield characteristic product ions. Example hypothetical MRM transitions are provided in Table 3.
-
Collision Energy (CE) and other source parameters: These must be optimized for this compound to achieve the best sensitivity.
Table 3: Hypothetical MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| This compound (Quantifier) | 377.1 | To be determined | 100 | To be determined |
| this compound (Qualifier) | 377.1 | To be determined | 100 | To be determined |
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is a template for summarizing the performance of the analytical method. The values provided are for illustrative purposes and must be determined experimentally.
Table 4: Method Validation Parameters (Example)
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
| Matrix Effect | To be determined |
Visualizations
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Mechanism of Action
This compound and its analogues have been identified as inhibitors of tRNA synthetases. This diagram illustrates the proposed mechanism of action.
Caption: Inhibition of tRNA synthetase by this compound.
Conclusion
This application note provides a framework for the development of a robust and reliable LC-MS/MS method for the quantification of this compound. The described protocols for sample preparation, liquid chromatography, and mass spectrometry can be readily adapted to specific research needs. The high sensitivity and selectivity of this method make it a valuable tool for advancing the study of this promising natural product.
References
- 1. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Elucidating the Intricate Architecture of Altemicidin: An NMR Spectroscopy Application Note
Published: December 9, 2025
Abstract
Altemicidin, a potent acaricidal and antitumor agent isolated from Streptomyces sioyaensis, possesses a complex monoterpene alkaloid structure.[1] Its unique bridged bicyclic core and densely functionalized stereocenters present a significant challenge for structural elucidation. This application note provides a detailed protocol for the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously determine the constitution and relative stereochemistry of this compound. We present a comprehensive summary of 1D and 2D NMR data, including ¹H and ¹³C chemical shifts, coupling constants, and key correlations from COSY, HSQC, HMBC, and NOESY experiments. These data, coupled with the provided experimental protocols, offer a robust guide for researchers engaged in the isolation, synthesis, or further development of this compound and related natural products.
Introduction
The structural determination of novel, biologically active natural products is a cornerstone of drug discovery and development. This compound, with its promising therapeutic activities, serves as a compelling case study for the power of modern NMR techniques. The initial structural hypothesis was established through a combination of spectroscopic methods and was later confirmed by total synthesis. This document outlines the critical NMR experiments and the interpretation of the resulting data that are essential for the complete structural assignment of this compound.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound, recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H-¹H) | Key NOESY Correlations (¹H ↔ ¹H) |
| 1 | 72.5 | - | - | - | - |
| 2 | 70.1 | 4.15 (d, J=3.0) | C1, C3, C7a | H3 | H3, H7a |
| 3 | 45.2 | 2.55 (m) | C1, C2, C3a, C4 | H2, H3a | H2, H3a, H7a |
| 3a | 55.8 | 2.90 (m) | C3, C4, C7a | H3, H7a | H3, H7 |
| 4 | 168.0 | - | - | - | - |
| 5 | 105.5 | 5.80 (s) | C3a, C6, C7a | - | H6-CH₃, H7 |
| 6 | 145.1 | - | - | - | - |
| 6-CH₃ | 22.1 | 2.15 (s) | C5, C6, C7 | - | H5, H7 |
| 7 | 40.5 | 2.40 (dd, J=14.0, 4.0), 2.10 (dd, J=14.0, 2.0) | C3a, C5, C6, C7a | H7a | H3a, H5, H6-CH₃ |
| 7a | 60.3 | 3.10 (m) | C1, C3, C3a, C7 | H7 | H2, H3 |
| 1' | 170.2 | - | - | - | - |
| 2' | 42.8 | 3.95 (s) | C1' | - | NH |
| C=O (Amide) | 175.5 | - | - | - | - |
| NH | - | 8.50 (s) | C1, C1' | - | H2' |
| SO₂NH₂ | - | 7.30 (s, 2H) | - | - | - |
| OH | - | 5.50 (d, J=4.0) | C2 | H2 | - |
| CONH₂ | - | 7.80 (s), 7.60 (s) | C4 | - | - |
Note: The chemical shifts and coupling constants are representative and may vary slightly depending on the solvent and experimental conditions. The data presented here is a composite representation based on the analysis of similar complex structures and requires experimental verification for this compound.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy
-
¹H NMR:
-
Pulse Program: zg30 or similar standard 1D proton experiment.
-
Spectrometer Frequency: 500 MHz or higher is recommended for better resolution.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-3 seconds.
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR:
-
Pulse Program: zgpg30 or similar proton-decoupled 1D carbon experiment.
-
Spectrometer Frequency: 125 MHz or higher.
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Processing: Apply a line broadening factor of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin systems through-bond couplings (typically 2-3 bonds).
-
Pulse Program: cosygpqf or similar gradient-selected, phase-sensitive COSY.
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans: 2-4 per increment.
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlation).
-
Pulse Program: hsqcedetgpsisp2.3 or similar edited HSQC for multiplicity information (CH, CH₂ vs. CH₃).
-
Data Points: 1024 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
-
Spectral Widths: F2 (¹H): 12-16 ppm; F1 (¹³C): 180-200 ppm.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-4 bonds) correlations between protons and carbons. Crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC.
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans: 8-16 per increment.
-
Spectral Widths: F2 (¹H): 12-16 ppm; F1 (¹³C): 200-220 ppm.
-
Long-Range Coupling Delay: Optimized for a long-range coupling of 8 Hz.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (through-space correlations), providing information on the relative stereochemistry and 3D conformation.
-
Pulse Program: noesygpph or similar phase-sensitive NOESY.
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans: 8-16 per increment.
-
Mixing Time (d8): 500-800 ms (B15284909) for a molecule of this size. This may need to be optimized.
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Visualization of the Structure Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of this compound using the described NMR experiments.
Caption: Workflow for this compound structure elucidation using NMR.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of complex natural products like this compound. A systematic approach employing a suite of 1D and 2D NMR experiments allows for the complete assignment of the carbon skeleton, proton environments, and the relative stereochemistry of the molecule. The data and protocols presented in this application note provide a comprehensive guide for researchers and serve as a foundational resource for the characterization of this compound and its analogues, thereby facilitating further research into its promising biological activities.
References
Application Notes and Protocols for Altemicidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altemicidin is a monoterpene alkaloid originally isolated from the marine actinomycete Streptomyces sioyaensis.[1] It has garnered significant interest in the scientific community due to its potent acaricidal and antitumor activities.[1] Structurally, this compound and its analogues, such as SB-203207 and SB-203208, possess a unique 5,6-cis-fused azaindane bicyclic core and a rare sulfonamide side chain.[2][3] While the precise antitumor mechanism of this compound is still under investigation, its structural similarity to known tRNA synthetase inhibitors suggests a similar mode of action.[2][4][5] This document provides detailed protocols for the preparation of this compound stock solutions in DMSO, along with application notes relevant to its use in research settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 125399-82-8 | [6] |
| Molecular Formula | C₁₃H₂₀N₄O₇S | [6] |
| Molecular Weight | 376.38 g/mol | [6] |
| Appearance | White powder | |
| Purity | >90% (HPLC) | [6] |
| Solubility | Soluble in Water. Poorly soluble in Methanol. Insoluble in acetone (B3395972) and hexane. | [6] |
Application Notes: Mechanism of Action
The antitumor activity of this compound is believed to stem from its ability to inhibit protein synthesis. Analogues of this compound, such as SB-203207, are potent inhibitors of isoleucyl-tRNA synthetase (IleRS).[7][8] These enzymes are crucial for the first step of protein synthesis, where they attach the correct amino acid to its corresponding tRNA molecule.
Inhibition of aminoacyl-tRNA synthetases leads to an accumulation of uncharged tRNA, which is a sign of amino acid starvation. This triggers a cellular stress response, a key component of which is the activation of the GCN2 (General Control Nonderepressible 2) signaling pathway.[1] Activated GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), which in turn leads to a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-response proteins, such as ATF4 (Activating Transcription Factor 4). The culmination of these events can lead to cell cycle arrest and apoptosis, providing a plausible mechanism for this compound's antitumor effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Disclaimer: Published data indicates that this compound is soluble in water.[6] Its solubility in DMSO has not been widely reported. The following protocol provides a general procedure for attempting to solubilize this compound in DMSO. Researchers should empirically determine the solubility and stability of this compound in DMSO for their specific application.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Initial Solubilization: Add a small volume of sterile DMSO to the this compound powder to create a concentrated solution (e.g., for a target of 10 mM, add the appropriate volume of DMSO based on the molecular weight of 376.38 g/mol ).
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. If particles remain, proceed to the next steps.
-
Sonication/Warming (Optional): To facilitate dissolution, you may sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C for a short period. Avoid excessive heating, as it may degrade the compound.
-
Final Volume Adjustment: Once the this compound is fully dissolved, add sterile DMSO to reach the desired final concentration. If complete dissolution is not achieved, the solution can be centrifuged, and the supernatant can be used. In this case, the actual concentration of the stock solution should be determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Sterilization: For cell culture applications, sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Labeling: Clearly label the tube with the name of the compound, concentration, solvent, and date of preparation.
Protocol 2: Storage of this compound Stock Solution
To ensure the stability and longevity of the this compound stock solution, proper storage is critical.
Procedure:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Short-Term Storage: For short-term storage (up to a few weeks), store the aliquots at -20°C.
-
Long-Term Storage: For long-term storage (months to years), it is recommended to store the aliquots at -80°C.
-
Protection from Light: Protect the stock solution from light by storing the tubes in a light-blocking container or by wrapping them in aluminum foil.
-
Thawing: When ready to use, thaw an aliquot at room temperature or in a 37°C water bath. Once thawed, use the required amount and discard the remaining portion of the aliquot to avoid contamination and degradation.
Visualizations
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Diagram 2: Proposed Signaling Pathway of this compound's Antitumor Activity
Caption: Proposed signaling pathway for this compound's antitumor effects.
References
- 1. pnas.org [pnas.org]
- 2. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dearomative Synthetic Entry into the this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Tumor Activity | this compound | フナコシ [funakoshi.co.jp]
- 7. Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Altemicidin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, storage, and use of Altemicidin, a monoterpene alkaloid with potent acaricidal and antitumor activities.
Introduction
This compound is a natural product first isolated from the marine actinomycete Streptomyces sioyaensis.[1][2][3] It has demonstrated significant biological activities, including antitumor and acaricidal effects.[2][3][4] Its unique chemical structure and potent biological profile make it a molecule of interest for drug discovery and development. This document provides essential information for the safe handling, storage, and application of this compound in a research setting.
Physicochemical Properties
This compound is a white, solid powder.[5] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₄O₇S | [3][4] |
| Molecular Weight | 376.4 g/mol | [4] |
| CAS Number | 125399-82-8 | [3][4] |
| Appearance | White powder | [5] |
| Purity | ≥98% | [4] |
| UV max (λmax) | 294 nm | [4] |
| Solubility | Soluble in Ethanol (B145695) and Water. Poorly soluble in Methanol. Insoluble in Acetone and Hexane. | [4][5][6] |
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its stability and ensure user safety.
3.1. Storage Conditions
-
Long-term Storage: this compound solid should be stored at -20°C.[4][5] Under these conditions, it is stable for at least four years.[4]
-
Shipping: this compound is typically shipped at room temperature.[4]
-
Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of stock solutions will depend on the solvent and storage conditions. It is advisable to use freshly prepared solutions for experiments whenever possible.
3.2. Reconstitution
-
Solvent Selection: Based on its solubility profile, ethanol or sterile water are recommended for preparing stock solutions.[4][5] For cell-based assays, it is crucial to use a solvent that is compatible with the experimental system and to ensure the final solvent concentration is not cytotoxic.
-
Reconstitution Protocol:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of the chosen solvent (e.g., ethanol) to the vial to achieve the desired stock concentration.
-
Vortex briefly to ensure the compound is fully dissolved.
-
If necessary, sterile filter the stock solution using a 0.22 µm syringe filter before use in cell culture.
-
3.3. Safety Precautions
-
Toxicity: this compound is toxic to mice with a reported LD50 of 0.3 mg/kg.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its antitumor and acaricidal properties being the most prominent.
4.1. Antitumor Activity
This compound has been shown to inhibit the growth of several cancer cell lines. The reported IC50 values are summarized in the table below.
| Cell Line | Activity (IC50) | Reference |
| Murine L1210 lymphocytic leukemia | 0.84 µg/mL | [4][6] |
| Murine IMC carcinoma | 0.82 µg/mL | [4][6] |
4.2. Acaricidal and Antimicrobial Activity
-
Acaricidal Activity: this compound is effective against the two-spotted spider mite (Tetranychus urticae) at concentrations of 10 and 100 ppm in greenhouse pot tests.[4]
-
Antimicrobial Activity: It shows inhibitory activity against Xanthomonas oryzae with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[5][6]
4.3. Mechanism of Action
The precise mechanism of action for this compound's antitumor activity is not fully elucidated in the provided search results. However, acylated derivatives of this compound have been shown to be potent inhibitors of isoleucyl, leucyl, and valyl tRNA synthetases.[1] This suggests that this compound may exert its cytotoxic effects by inhibiting protein synthesis.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic effects of this compound on a cancer cell line using a cell viability assay. This protocol should be adapted based on the specific cell line and laboratory conditions.
5.1. In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 value of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Sterile, anhydrous ethanol or water for reconstitution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Workflow:
Caption: Workflow for an in vitro cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in ethanol).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to obtain the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of the solvent used for this compound) and a positive control for cytotoxicity if available.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of the wells at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit.
-
Conclusion
This compound is a promising natural product with significant biological activities. These application notes provide a comprehensive guide for its safe handling, storage, and use in research. Adherence to these protocols will help ensure the integrity of the compound and the reproducibility of experimental results. Researchers are encouraged to adapt the provided protocols to their specific experimental needs while maintaining safety and scientific rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Anti-Tumor Activity | this compound | フナコシ [funakoshi.co.jp]
Application Notes and Protocols for Altemicidin in Acaricidal Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altemicidin is a monoterpene alkaloid first isolated from the marine actinomycete Streptomyces sioyaensis.[1][2] This natural product has demonstrated potent biological activities, including both antitumor and acaricidal effects.[1][3] Its unique chemical structure, C13H20N4O7S, and notable efficacy against mites, particularly the two-spotted spider mite (Tetranychus urticae), make it a compound of significant interest for the development of new acaricidal agents.[3][4] These application notes provide detailed protocols for the screening of this compound's acaricidal activity, data presentation guidelines, and an overview of its proposed mechanism of action.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H20N4O7S | [3] |
| Molecular Weight | 376.39 g/mol | [1] |
| Appearance | White powder | - |
| Solubility | Soluble in water, poorly soluble in methanol, insoluble in acetone (B3395972) and hexane. | [5] |
Acaricidal Activity of this compound
This compound has shown significant acaricidal activity against the two-spotted spider mite (Tetranychus urticae), a common agricultural pest known for its rapid development of resistance to conventional acaricides.[5]
| Pest Species | Activity Metric | Concentration | Reference |
| Tetranychus urticae | 50% prevention value | ~10 ppm | [5] |
Proposed Mechanism of Action
The acaricidal activity of this compound is believed to stem from its ability to inhibit isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis.[4] By binding to IleRS, this compound prevents the charging of tRNA with isoleucine, a critical step in the translation process. This disruption of protein synthesis ultimately leads to cell death in the target mite. The acylated structure of this compound has shown strong inhibitory activity against isoleucyl, leucyl, and valyl tRNA synthetases.[6]
Experimental Protocols
The following protocols are adapted from established acaricidal screening methodologies and can be used to evaluate the efficacy of this compound.
Leaf Disc Bioassay for Adult Mite Mortality
This method is suitable for determining the direct contact and/or residual toxicity of this compound to adult mites.
Materials:
-
This compound stock solution (in water or a suitable solvent)
-
Fresh, untreated leaves (e.g., bean or strawberry leaves for T. urticae)
-
Petri dishes (9 cm diameter)
-
Cotton wool
-
Fine camel-hair brush
-
Stereomicroscope
-
Distilled water
-
Control solution (water or solvent used for this compound)
Procedure:
-
Preparation of Leaf Discs: Cut leaf discs of a uniform size (e.g., 3 cm diameter) from healthy, untreated leaves.
-
Preparation of Test Arenas: Place a layer of cotton wool in each Petri dish and moisten it with distilled water to maintain humidity. Place a leaf disc, abaxial (lower) side up, on the moist cotton.
-
Preparation of this compound Concentrations: Prepare a series of dilutions of the this compound stock solution to the desired test concentrations (e.g., 1, 5, 10, 50, 100 ppm).
-
Treatment Application:
-
Direct Contact Assay: Using a fine brush, transfer a known number of adult mites (e.g., 20-30) onto each leaf disc. Apply a uniform volume of each this compound dilution (or control solution) to the leaf discs using a micropipette or a small sprayer, ensuring complete coverage of the mites and the leaf surface.
-
Residual Assay: Dip the leaf discs in the respective this compound dilutions (or control solution) for a set time (e.g., 10 seconds) and allow them to air dry. Once dry, transfer a known number of adult mites onto each treated leaf disc.
-
-
Incubation: Seal the Petri dishes with parafilm and incubate them under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).
-
Data Collection: Assess mite mortality at 24, 48, and 72 hours post-treatment using a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula if necessary. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Adult Immersion Test
This method is useful for determining the direct toxicity of this compound to adult mites through immersion.
Materials:
-
This compound stock solution
-
Beakers or vials
-
Fine mesh or filter paper
-
Adult mites
-
Stereomicroscope
-
Distilled water
-
Control solution
Procedure:
-
Preparation of this compound Solutions: Prepare the desired concentrations of this compound in beakers or vials.
-
Mite Immersion: Collect a known number of adult mites (e.g., 20-30) and place them in a small mesh basket or on a piece of filter paper. Immerse the mites in the this compound solution (or control solution) for a specified period (e.g., 5-10 seconds).
-
Drying and Transfer: After immersion, remove the mites and place them on a dry piece of filter paper to remove excess solution. Once dry, transfer the mites to untreated leaf discs in Petri dishes prepared as described in the Leaf Disc Bioassay protocol.
-
Incubation and Data Collection: Incubate the Petri dishes and assess mortality as described in the Leaf Disc Bioassay protocol.
-
Data Analysis: Analyze the data as described in the Leaf Disc Bioassay protocol.
Experimental Workflow Diagram
Data Presentation
All quantitative data from the acaricidal screening assays should be summarized in clear and well-structured tables. This allows for easy comparison of the efficacy of this compound at different concentrations and time points.
Example Table for Leaf Disc Bioassay Results:
| Concentration (ppm) | No. of Mites Tested | % Mortality (24h) | % Mortality (48h) | % Mortality (72h) | Corrected Mortality (72h) |
| Control | 100 | 2.0 | 4.0 | 5.0 | 0.0 |
| 1 | 100 | 10.5 | 25.0 | 40.0 | 36.8 |
| 5 | 100 | 25.0 | 55.0 | 75.0 | 73.7 |
| 10 | 100 | 45.0 | 70.0 | 90.0 | 89.5 |
| 50 | 100 | 80.0 | 95.0 | 100.0 | 100.0 |
| 100 | 100 | 98.0 | 100.0 | 100.0 | 100.0 |
Note: Corrected mortality can be calculated using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where 'n' is the number of live individuals, 'T' is the treated group, and 'C' is the control group.
Conclusion
This compound presents a promising natural alternative for the control of economically important mite species. The protocols outlined in these application notes provide a standardized framework for researchers to evaluate its acaricidal efficacy. Further research into its mode of action and formulation development is warranted to fully realize its potential as a commercial acaricide.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Tumor Activity | this compound | フナコシ [funakoshi.co.jp]
- 6. Acaricide Resistance Monitoring and Structural Insights for Precision Tetranychus urticae Management - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Altemicidin Total Synthesis Technical Support Center
Welcome to the technical support center for the total synthesis of Altemicidin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and low-yield steps encountered during the synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.
Frequently Asked Questions (FAQs)
Q1: My pyridinium (B92312) addition reaction is sluggish and stalling at low conversion. What can I do to improve this?
A1: Sluggish conversion and reaction stalling are common issues in the addition of α-keto-oxime silyl (B83357) enol ethers to N-acylpyridinium salts.[1][2] Here are several factors to consider and optimize:
-
Reagent Purity: Ensure all starting materials, especially the silyl enol ether and the pyridine (B92270) derivative, are of high purity. Trace impurities can significantly hinder the reaction.
-
Activator Choice: The choice of chloroformate activator is crucial. Phenyl chloroformate has been shown to be effective.[3]
-
Co-activator: The use of a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can significantly improve the reaction rate and yield by promoting the formation of a more reactive pyridinium species.[3][4]
-
Solvent: Polar aprotic solvents like acetonitrile (B52724) are generally preferred for this transformation.[3]
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, in practice, using a slight excess of the silyl enol ether (e.g., 1.5 equivalents) can help drive the reaction to completion.[3] In some cases, portion-wise addition of the silyl enol ether has been employed to avoid decomposition and stalled reactions.[1]
Q2: I am observing poor regioselectivity (C4 vs. C6 addition) in my pyridinium addition. How can I favor the desired C4 adduct?
A2: Achieving high regioselectivity is a known challenge. The combination of phenyl chloroformate as the activator and catalytic TMSOTf in acetonitrile has been reported to provide good selectivity for the desired C4 addition.[3] It is important to strictly adhere to the optimized reaction conditions, as even slight variations can be detrimental to the selectivity.[3]
Q3: The dihydropyridine (B1217469) product from the pyridinium addition seems to be unstable during workup. What is the recommended procedure?
A3: The instability of the dihydropyridine product, particularly to aqueous workup, is a significant issue.[1] A non-aqueous workup is highly recommended. After the reaction is complete, the reaction mixture can be carefully concentrated in vacuo, and the residue can be directly purified by flash column chromatography on silica (B1680970) gel without a prior aqueous wash.
Q4: The yield of my thermal [3+2] dipolar cycloaddition to form the tricyclic core is consistently low. What are the primary side reactions and how can I mitigate them?
A4: The primary competing reaction is a retro-pyridinium addition, which leads to the formation of byproducts like nicotinonitrile, especially at elevated temperatures.[4] The tricyclic ketone product can also be unstable on silica gel.[2]
To address these issues, consider the following:
-
Microwave Heating: The use of microwave irradiation has been shown to be essential for this transformation, providing the necessary energy for the cycloaddition while minimizing reaction time and potentially reducing byproduct formation compared to conventional heating.[2][4]
-
Solvent and Radical Scavenger: The choice of solvent is critical. While polar solvents did not yield the desired product, dichloroethane (DCE) and trifluorotoluene have shown success.[1][2] The addition of a radical scavenger, such as butylated hydroxytoluene (BHT), can improve the yield.[1][2]
-
Substrate Modification: A key strategy to improve the yield of the cycloaddition is to first reduce the ketone of the dihydropyridine adduct to the corresponding alcohol. This alcohol substrate has been shown to be superior for the cyclization, leading to a significantly higher yield of the tricyclic product.[3][4]
Q5: I am struggling with the final ester hydrolysis to yield this compound. Standard saponification conditions are not working.
A5: Advanced intermediates in the this compound synthesis, such as ethyl this compound, have been found to be highly resistant to standard saponification conditions (e.g., KOH, Me3SnOH).[1][3] Forcing conditions often lead to decomposition. An alternative de-alkylation strategy is required. The use of lithium iodide in refluxing pyridine has been reported as a successful method to cleave the ethyl ester.[4] This process is thought to proceed through the formation of isolable oxazoline (B21484) intermediates that facilitate the de-alkylation.[4]
Troubleshooting Guides
Guide 1: Low Yield in Pyridinium Addition
This guide provides a systematic approach to troubleshooting low yields in the pyridinium addition step.
Caption: Troubleshooting workflow for low-yield pyridinium addition.
-
To a solution of the pyridine substrate (1.0 equiv) in anhydrous acetonitrile at 23 °C is added phenyl chloroformate (1.3 equiv).
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.10 equiv) is then added.
-
A solution of the α-keto-oxime silyl enol ether (1.5 equiv) in anhydrous acetonitrile is added dropwise over 10 minutes.
-
The reaction is stirred at 23 °C for 3 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified directly by flash column chromatography on silica gel to afford the desired dihydropyridine adduct.
Guide 2: Improving the [3+2] Dipolar Cycloaddition Yield
This guide outlines the key modifications to enhance the yield of the crucial cycloaddition step.
Caption: Strategy for improving cycloaddition yield via substrate modification.
Step 1: Reduction of the Dihydropyridine Ketone
-
The dihydropyridine ketone (1.0 equiv) is dissolved in methanol (B129727) at -78 °C.
-
Sodium borohydride (B1222165) (NaBH4) (1.5 equiv) is added portion-wise.
-
The reaction is stirred for 30 minutes at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the alcohol product, which is used in the next step without further purification.
Step 2: Thermal [3+2] Cycloaddition
-
The crude alcohol from the previous step (1.0 equiv) and butylated hydroxytoluene (BHT) (0.1 equiv) are dissolved in trifluorotoluene.
-
The solution is subjected to microwave irradiation at 150 °C for 30 minutes.
-
The reaction mixture is cooled and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the tricyclic product.
Quantitative Data Summary
Table 1: Optimization of the [3+2] Dipolar Cycloaddition
| Entry | Substrate | Conditions | Solvent | Additive | Yield (%) | Reference |
| 1 | Ketone (63) | Microwave, 120 °C | MeCN, DMF, EtOH | None | 0 | [1][2] |
| 2 | Ketone (63) | Microwave, 120 °C | DCE | None | 10 | [1][2] |
| 3 | Oxime (58) | Microwave, 120 °C, degassed | DCE | None | 20 | [1][2] |
| 4 | Oxime (58) | Microwave, 120 °C, degassed | Trifluorotoluene | BHT | 30 | [1][2] |
| 5 | Alcohol (8/epi-8) | Microwave | Toluene | BHT | >80 | [3] |
Table 2: Selected Optimization of the Isoxazolidine Reduction
| Entry | Reductant | Substrate | Yield of Desired Product (%) | Key Observation | Reference |
| 1 | PhSiH3 | 70 | Decomposed | N-acetyl group crucial | [2] |
| 2 | PhSiH3 | 71 | 40 | 4-fold excess over byproduct | [1][2] |
| 3 | NaBH(OAc)3 | 71 | Low | Significant byproduct formation | [3] |
| 4 | NaBH3CN | 71 | Low Conversion | Clean reaction, no byproduct | [3] |
| 5 | Mo(CO)6 / NaBH3CN | 71 | 65 | Optimal conditions | [3] |
References
Improving Altemicidin solubility for biological assays
Welcome to the technical support center for Altemicidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in biological assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a monoterpene alkaloid originally isolated from Streptomyces sioyaensis. It exhibits both potent antitumor and acaricidal activities. Its mechanism of action is primarily attributed to the inhibition of aminoacyl-tRNA synthetases, which are crucial enzymes in protein synthesis.[1][2][3][4]
Q2: What are the known solvents for this compound?
This compound's solubility profile is as follows:
-
Soluble: Water, Ethanol (B145695)
-
Poorly Soluble: Methanol
-
Insoluble: Acetone, Hexane
Q3: What is the recommended storage condition for this compound?
This compound should be stored as a solid at -20°C for long-term stability. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of this compound in aqueous solutions, particularly at different pH values, has not been extensively reported. As a general precaution for alkaloids, it is advisable to use freshly prepared solutions or conduct stability studies for prolonged experiments.[5]
Q4: What is the primary mechanism of action of this compound?
This compound and its analogues are known inhibitors of aminoacyl-tRNA synthetases. By inhibiting these enzymes, this compound mimics a state of amino acid starvation within the cell. This triggers a cellular stress response, primarily through the GCN2 signaling pathway, leading to the upregulation of the transcription factor ATF4. There is also evidence for GCN2-independent pathways being activated by amino acid stress.
Troubleshooting Guide: Solubility and Precipitation
Issue: My this compound is not dissolving properly in my chosen solvent.
-
Solution 1: Sonication. After adding the solvent to the solid this compound, vortex the vial and then place it in an ultrasonic bath for 10-15 minutes. This can help to break up any clumps and facilitate dissolution.
-
Solution 2: Gentle Warming. Briefly warming the solution to 37°C can increase the solubility of many compounds. However, be cautious with prolonged heating as it may degrade the compound.
-
Solution 3: pH Adjustment. For aqueous solutions, the solubility of alkaloids can often be increased by slightly acidifying the solvent.[5][6] You can try dissolving this compound in a buffer with a pH in the range of 5-6. However, ensure that the final pH is compatible with your biological assay.
Issue: My this compound precipitates when I dilute my stock solution into my cell culture medium or aqueous buffer.
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is less soluble.
-
Solution 1: Pre-warm the media/buffer. Always add the this compound stock solution to pre-warmed (37°C) cell culture medium or buffer.
-
Solution 2: Slow, dropwise addition with mixing. Add the stock solution slowly and dropwise to the medium/buffer while gently vortexing or swirling. This allows for a more gradual solvent exchange and can prevent immediate precipitation.
-
Solution 3: Serial dilution. Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, if you have a 10 mM stock in ethanol, you could first dilute it to 1 mM in a small volume of pre-warmed medium, and then perform the final dilution to your working concentration.
-
Solution 4: Reduce the final concentration. The concentration you are trying to achieve may be above the aqueous solubility limit of this compound. Try using a lower final concentration in your assay.
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [7] |
| Ethanol | Soluble | |
| Methanol | Poorly Soluble | [7] |
| Acetone | Insoluble | [7] |
| Hexane | Insoluble | [7] |
Note: Quantitative solubility data (e.g., in mg/mL or mM) is not currently available in the public domain. It is recommended to perform your own solubility tests to determine the maximum concentration achievable in your specific solvent and buffer systems.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
Materials:
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This compound (solid)
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Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound for your desired volume of a 10 mM stock solution (Molecular Weight of this compound: 376.38 g/mol ).
-
Weigh out the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, place the tube in an ultrasonic water bath for 15-20 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve your desired final concentrations.
-
When diluting, add the this compound stock solution to the medium (not the other way around) and mix gently by pipetting or swirling.
-
Use the freshly prepared working solutions immediately for treating your cells.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cellular stress response.
Experimental Workflow for this compound Solubility Testing
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dearomative Synthetic Entry into the this compound Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dearomative Synthetic Entry into the this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic studies on this compound: stereocontrolled construction of the core framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Altemicidin Purification Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals involved in the purification of altemicidin.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound from fermentation broths or synthetic reaction mixtures.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | Degradation: this compound or its intermediates may be unstable on certain stationary phases (e.g., silica (B1680970) gel) or at non-neutral pH.[1][2] | - Avoid using silica gel chromatography if instability is observed.[1][2] - Maintain a neutral pH during extraction and chromatography steps. - Work at lower temperatures (e.g., 4°C) whenever possible. |
| Poor Extraction Efficiency: this compound is highly polar and may not efficiently partition into standard organic solvents.[3] | - Use highly polar solvents or resin-based extraction methods (e.g., adsorptive polymeric resins) for initial capture from aqueous media.[4] | |
| Inefficient Column Binding/Elution: Due to its high polarity, this compound may have weak retention on standard C18 columns, leading to premature elution with the solvent front. | - Use a more polar stationary phase (e.g., C18 with aqueous stable end-capping, Phenyl-Hexyl, or a polymeric resin like Diaion CHP-20P).[4] - Start with a highly aqueous mobile phase (e.g., 95-100% water) and use a very shallow gradient of organic solvent. | |
| Low Purity / Presence of Contaminants | Co-elution of Polar Impurities: The fermentation broth contains numerous polar compounds that may have similar chromatographic behavior to this compound. | - Employ orthogonal chromatography techniques. For instance, follow an initial reversed-phase step with a size-exclusion chromatography step (like Sephadex LH-20) to separate based on size.[4] - Optimize the gradient slope and mobile phase composition during HPLC to improve resolution. |
| Poor Peak Shape in HPLC | Secondary Interactions: The multiple functional groups on this compound can lead to secondary interactions with the stationary phase, causing peak tailing. | - Add a mobile phase modifier like 0.1% formic acid or acetic acid to suppress ionization and improve peak shape. Ensure this compound is stable at this pH. - Use a high-purity, modern stationary phase with minimal active sites. |
| Column Overload: Injecting too much crude material can lead to broad, asymmetric peaks. | - Reduce the injection volume or the concentration of the sample. - Perform a solid-phase extraction (SPE) cleanup step before analytical or preparative HPLC. | |
| Inconsistent Retention Times | Mobile Phase Fluctuation: Inconsistent mobile phase preparation or pump performance. | - Ensure mobile phases are freshly prepared, degassed, and accurately mixed. - Equilibrate the column thoroughly with the starting mobile phase before each injection. |
| Column Degradation: Harsh pH or improper storage can degrade the stationary phase. | - Operate within the recommended pH range for the column. - Store the column in an appropriate solvent (e.g., acetonitrile/water). |
Frequently Asked Questions (FAQs)
Q1: What type of chromatography column is best for this compound purification?
A1: Given this compound's highly polar nature, standard C18 columns may provide limited retention. The original isolation utilized a polystyrene-divinylbenzene resin (Diaion CHP-20P) followed by size-exclusion chromatography (Sephadex LH-20).[4] For a modern lab, the following approach is recommended:
-
Initial Capture: A polymeric reversed-phase column is an excellent choice for capturing this compound from a clarified fermentation broth.
-
Intermediate Purification: A high-performance liquid chromatography (HPLC) column with a more polar stationary phase, such as one with aqueous-stable C18 chemistry or a phenyl-hexyl phase, can provide better retention and selectivity.
-
Final Polishing: Size-exclusion chromatography (e.g., Sephadex LH-20) is effective for removing impurities with different molecular sizes.[4]
Q2: How can I improve the solubility of my crude this compound extract before injection?
A2: this compound is reported to be soluble in water, poorly soluble in methanol (B129727), and insoluble in less polar solvents like acetone (B3395972) and hexane.[3] For chromatographic purposes, dissolve your extract in a solvent that is compatible with your initial mobile phase. This is typically the mobile phase itself or a solvent with a lower elution strength (e.g., water with a small percentage of organic solvent). Avoid dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure methanol or acetonitrile) as this will lead to poor peak shape.
Q3: What are the best practices for handling and storing purified this compound to prevent degradation?
A3: While specific stability data is limited in the initial reports, general best practices for complex natural products should be followed. Given the challenges noted during its chemical synthesis, such as instability of intermediates,[1][2] caution is warranted.
-
Storage: Store purified this compound as a solid or in a frozen aqueous solution (-20°C or -80°C).
-
pH: Keep solutions at a neutral pH unless experimental data suggests otherwise.
-
Light: Protect from direct light.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles by aliquoting the sample before freezing.
Q4: My this compound seems to be degrading on a silica gel column. Is this expected?
A4: Yes, this is a significant risk. Synthetic studies on this compound and its precursors have noted the instability of key intermediates on silica gel.[1][2] The acidic nature of standard silica gel can lead to the degradation of complex, multi-functional molecules. It is strongly recommended to avoid silica gel chromatography for this compound purification and instead use reversed-phase or size-exclusion media.
Quantitative Data Summary
The following table summarizes the reported biological activity of this compound, which is crucial for bioassay-guided fractionation during purification.
| Activity Type | Cell Line / Organism | Measurement | Value |
| Antitumor Activity | Murine Leukemia L1210 | IC₅₀ | 0.84 µg/mL |
| Antitumor Activity | IMC Carcinoma | IC₅₀ | 0.82 µg/mL |
| Antibacterial Activity | Xanthomonas oryzae | MIC | 6.25 µg/mL |
| Acaricidal Activity | Two-spotted spider mites | 50% Prevention | ~10 ppm |
| Toxicity | Brine shrimp | LC₅₀ | 3.0 µg/mL |
| Data sourced from Funakoshi Co., Ltd. technical data.[3] |
Experimental Protocols
Protocol: Purification of this compound from Streptomyces sioyaensis Culture
This protocol is a suggested workflow based on the original isolation method and modern chromatographic practices.
1. Fermentation and Broth Preparation: a. Culture Streptomyces sioyaensis (SA-1758) under suitable fermentation conditions. b. Separate the mycelium from the culture broth by centrifugation or filtration. c. The supernatant (clarified broth) contains the secreted this compound.
2. Initial Capture by Adsorption Chromatography: a. Equilibrate a column packed with a polymeric adsorbent resin (e.g., Diaion CHP-20P or equivalent) with deionized water. b. Load the clarified broth onto the column at a slow flow rate. c. Wash the column with several column volumes of deionized water to remove salts and highly polar impurities. d. Elute the column with a stepwise gradient of methanol or acetone in water (e.g., 20%, 50%, 80%, 100%). e. Collect fractions and test for bioactivity to identify the this compound-containing fractions.
3. Intermediate Purification by Preparative HPLC: a. Evaporate the solvent from the active fractions from the previous step. b. Re-dissolve the residue in the initial HPLC mobile phase (e.g., 95% water, 5% acetonitrile). c. Purify using a preparative reversed-phase HPLC column (e.g., aqueous-stable C18 or Phenyl-Hexyl). d. Mobile Phase:
- Solvent A: Water + 0.1% Formic Acid (optional, for peak shape)
- Solvent B: Acetonitrile + 0.1% Formic Acid e. Gradient: Start with a shallow gradient (e.g., 5-25% B over 40 minutes). f. Monitor the elution profile with a UV detector and collect fractions corresponding to the target peak.
4. Final Polishing by Size-Exclusion Chromatography: a. Concentrate the active fractions from HPLC. b. Dissolve the residue in a suitable solvent for size-exclusion chromatography (e.g., methanol). c. Load the sample onto a Sephadex LH-20 column equilibrated with the same solvent. d. Elute isocratically and collect fractions. e. Combine pure fractions, evaporate the solvent, and lyophilize to obtain purified this compound.
Visualizations
Diagrams of Workflows and Logic
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity | this compound | フナコシ [funakoshi.co.jp]
- 4. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Altemicidin Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the best practices for storing Altemicidin and troubleshooting potential stability issues. Due to the limited publicly available stability data for this compound, this guide also offers detailed experimental protocols for researchers to determine its specific degradation profile.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound?
Q2: How should I store this compound in solution?
A2: The stability of this compound in various solvents has not been documented. Therefore, it is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, it is advisable to store aliquots in tightly sealed vials at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: The specific degradation pathways for this compound have not been elucidated in the available literature. However, based on its complex structure as a monoterpene alkaloid, potential degradation mechanisms could include hydrolysis, oxidation, and photodegradation.[2] The synthesis of this compound involves unstable intermediates like N-alkyl-1,4-dihydropyridines, which are susceptible to oxidation, suggesting the final molecule may also be sensitive to oxidative stress.
Q4: Are there any known degradation products of this compound?
A4: Currently, there is no published information identifying the specific degradation products of this compound. To identify potential degradation products, it is necessary to conduct forced degradation studies followed by analysis using techniques like LC-MS/MS for structure elucidation.
Q5: How can I determine the shelf-life of my this compound sample?
A5: To establish a reliable shelf-life for your specific batch of this compound under your laboratory's storage conditions, a long-term stability study is required. This involves storing the compound under controlled conditions and periodically testing for purity and degradation using a validated stability-indicating analytical method, such as HPLC.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity in an assay using a stored this compound solution. | Degradation of this compound in solution. | Prepare a fresh solution of this compound for each experiment. If using a previously frozen stock, qualify its integrity against a freshly prepared standard. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Appearance of new peaks in the chromatogram of an this compound sample during analysis. | Formation of degradation products during storage or sample preparation. | Review the storage conditions of the solid sample and the handling of the solution. Ensure protection from light, extreme temperatures, and reactive materials. Perform a forced degradation study to tentatively identify if the new peaks correspond to expected degradation products. |
| Inconsistent results between experiments. | Instability of this compound under experimental conditions (e.g., pH, temperature of the assay buffer). | Evaluate the stability of this compound in the specific assay buffer and under the experimental conditions. This can be done by incubating this compound in the buffer for the duration of the experiment and analyzing for degradation. |
| Discoloration of solid this compound. | Potential degradation of the solid material due to exposure to light, moisture, or oxygen. | Discard the discolored material. Review storage procedures and ensure the compound is stored in a tightly sealed container, in the dark, and in a desiccated environment. For long-term storage, consider flushing the container with an inert gas. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 48 hours. Also, reflux a solution of this compound for 8 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A sample protected from light should be stored under the same conditions as a control.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase of the analytical method.
-
Analyze the stressed samples alongside an unstressed control sample using a suitable analytical method like HPLC with a photodiode array (PDA) detector and mass spectrometry (MS).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach to developing an HPLC method capable of separating this compound from its potential degradation products.
1. Initial Method Development:
-
Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths to identify the optimal wavelength for detecting this compound and any degradation products.
2. Method Optimization:
-
Inject the samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate separation between the parent this compound peak and any new peaks corresponding to degradation products.
-
The goal is to achieve a resolution of >1.5 between all adjacent peaks.
3. Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4] The specificity of the method is demonstrated by its ability to resolve the main drug peak from all degradation product peaks.
Quantitative Data Summary
As there is no publicly available quantitative data on this compound degradation, the following table is a template that researchers can use to summarize their findings from a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | Data to be generated | Data to be generated |
| 0.1 M NaOH | 4 hours | Room Temp | Data to be generated | Data to be generated |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be generated | Data to be generated |
| Heat (Solid) | 48 hours | 70°C | Data to be generated | Data to be generated |
| Heat (Solution) | 8 hours | Reflux | Data to be generated | Data to be generated |
| Light | Per ICH Q1B | Controlled | Data to be generated | Data to be generated |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
Caption: Experimental workflow for developing a stability-indicating analytical method.
References
Optimizing fermentation conditions for Altemicidin production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for producing Altemicidin from Streptomyces sioyaensis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a monoterpene alkaloid with demonstrated acaricidal and antitumor activities.[1] It was first isolated from the marine actinomycete, Streptomyces sioyaensis SA-1758.[1]
Q2: What are the general fermentation parameters for Streptomyces sioyaensis?
While the specific, detailed fermentation protocol for the original isolation of this compound is found in the 1989 paper by Takahashi et al., general starting points for Streptomyces fermentation can be utilized.[1] The optimal temperature for growth of most Streptomyces species is typically around 28-30°C. The pH of the culture medium should be monitored and controlled, as the optimal pH for growth may differ from that for secondary metabolite production, but generally falls within the neutral to slightly alkaline range.[2] Adequate aeration and agitation are critical for these aerobic bacteria.[2]
Q3: What are some common media used for the cultivation of Streptomyces sioyaensis?
Several standard media are suitable for the growth of Streptomyces species and can be used as a starting point for optimizing this compound production. These include:
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ISP Medium 2 (Yeast Extract-Malt Extract Agar (B569324)/Broth): A common medium for the cultivation of actinomycetes.
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Bennet's Medium: Another widely used medium for growing Streptomyces.
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GYM Streptomyces Medium: A glucose-yeast extract-malt extract medium.
The exact composition of these media can be found in microbiology manuals and culture collection databases.
Troubleshooting Guide
This guide addresses common issues that may arise during the fermentation of Streptomyces sioyaensis for this compound production.
Problem 1: Low or No this compound Production Despite Good Biomass Growth
| Possible Cause | Troubleshooting Steps & Rationale |
| Suboptimal Media Composition | The carbon-to-nitrogen (C:N) ratio is crucial for inducing secondary metabolism. High concentrations of readily metabolizable carbon and nitrogen sources can sometimes suppress antibiotic production. Solution: Systematically evaluate different carbon (e.g., glucose, glycerol, starch) and nitrogen sources (e.g., soy flour, yeast extract, peptone). A "one-factor-at-a-time" (OFAT) approach can be used to identify the optimal components and their concentrations. |
| Phosphate (B84403) Repression | High phosphate concentrations are known to inhibit the production of many secondary metabolites in Streptomyces. Solution: Investigate the effect of varying initial phosphate concentrations in the medium. A lower phosphate level may trigger the onset of this compound biosynthesis. |
| Incorrect Fermentation pH | The optimal pH for biomass growth may not be the same as for this compound production. Solution: Implement pH monitoring and control. Conduct fermentation runs at different controlled pH values (e.g., 6.5, 7.0, 7.5, 8.0) to determine the optimal pH for production. |
| Inadequate Induction of Biosynthetic Genes | The biosynthetic gene cluster for this compound may not be fully expressed under standard laboratory conditions. Solution: While genetically engineering the strain is a long-term strategy, simple medium modifications can sometimes induce gene expression. Try supplementing the medium with potential precursors or inducers, though specific precursors for this compound are not commercially available. |
Problem 2: Poor or Inconsistent Growth of Streptomyces sioyaensis
| Possible Cause | Troubleshooting Steps & Rationale |
| Suboptimal Inoculum | The age, size, and physiological state of the seed culture can significantly impact the production phase. Solution: Standardize the inoculum preparation. Use a consistent spore suspension or a vegetative mycelium from a seed culture in the late exponential growth phase. |
| Incorrect Physical Parameters | Temperature, agitation, and aeration are critical for the growth of aerobic, filamentous bacteria like Streptomyces. Solution: Optimize the physical environment in the fermenter. Start with a temperature around 28°C and an agitation speed and aeration rate that ensure a dissolved oxygen (DO) level above 20% saturation. |
| Media Sterilization Issues | Improper sterilization can lead to the degradation of essential media components or the formation of inhibitory compounds. Solution: Ensure proper autoclave cycles for media sterilization. Some components, like certain sugars, may need to be sterilized separately and added aseptically. |
Data Presentation
Table 1: Example of Media Optimization Strategy for Carbon and Nitrogen Sources
| Variable | Range to be Tested | Rationale |
| Carbon Source | Glucose, Glycerol, Soluble Starch | Different carbon sources are metabolized at different rates, which can influence the onset of secondary metabolism. |
| Carbon Source Concentration | 10 g/L, 20 g/L, 40 g/L | To determine the optimal concentration that supports growth without repressing this compound production. |
| Nitrogen Source | Soy Flour, Yeast Extract, Peptone | Complex nitrogen sources often provide essential amino acids and other nutrients that can enhance antibiotic production. |
| Nitrogen Source Concentration | 5 g/L, 10 g/L, 20 g/L | To find the optimal concentration and C:N ratio. |
Table 2: Suggested Range for Physical Parameter Optimization
| Parameter | Suggested Starting Point | Range for Optimization |
| Temperature | 28°C | 25 - 35°C |
| pH | 7.0 | 6.0 - 8.5 |
| Agitation | 200 rpm (shake flask) / 1 vvm (fermenter) | 150 - 300 rpm / 0.5 - 2.0 vvm |
| Dissolved Oxygen (DO) | >20% saturation | Monitor and maintain above critical level |
Experimental Protocols
1. Seed Culture Preparation
-
Objective: To prepare a healthy and consistent inoculum for the production fermenter.
-
Methodology:
-
Inoculate a suitable agar slant (e.g., ISP Medium 2) with Streptomyces sioyaensis and incubate at 28°C for 7-10 days until good sporulation is observed.
-
Aseptically scrape the spores into a sterile solution of 20% glycerol.
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Alternatively, inoculate a flask containing a suitable liquid seed medium (e.g., Tryptic Soy Broth) with spores or a mycelial plug.
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Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours, until it reaches the late exponential growth phase.
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Use this seed culture to inoculate the production medium at a 5-10% (v/v) ratio.
-
2. Fermentation in Shake Flasks for Optimization Studies
-
Objective: To screen different media components and physical parameters to identify conditions that enhance this compound production.
-
Methodology:
-
Prepare a series of shake flasks with different media compositions or under varying physical conditions (as outlined in Tables 1 and 2).
-
Inoculate each flask with a standardized seed culture.
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Incubate the flasks on a rotary shaker at the desired temperature and agitation speed.
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Withdraw samples at regular intervals (e.g., every 24 hours for 7-10 days).
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Analyze the samples for biomass (dry cell weight) and this compound concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Troubleshooting Inconsistent Results in Altemicidin Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during bioassays with Altemicidin. The following information is designed to help identify and resolve common issues to ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a monoterpene alkaloid originally isolated from the marine actinomycete Streptomyces sioyaensis.[1][2] It has demonstrated both acaricidal and antitumor activities.[1][2][3] Related compounds have shown inhibitory activity against isoleucyl, leucyl, and valyl tRNA synthetases, suggesting a potential mechanism of action for this compound's cytotoxicity.[3][4]
Q2: What are the common causes of variability in cell-based bioassays?
Inconsistent results in cell-based assays can stem from several factors, including:
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Cell Culture Conditions: Variations in cell passage number, cell seeding density, and the presence of contaminants like mycoplasma can significantly impact results.[5]
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Reagent Preparation and Handling: Inaccurate pipetting, improper reagent dilution, and degradation of stock solutions are common sources of error.[6][7][8]
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Environmental Factors: Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell health and growth rates.[6][7]
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Assay Protocol Execution: Inconsistent incubation times and insufficient washing in multi-step assays can lead to high background signals and variability.[8]
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Compound-Specific Issues: The solubility and stability of the test compound, such as this compound, in the assay medium can influence its effective concentration.
Q3: How should I prepare and store this compound for bioassays?
While specific stability data for this compound is not extensively published, it is prudent to handle it as a sensitive natural product. It is recommended to:
-
Prepare stock solutions in a suitable organic solvent like DMSO.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light to prevent potential photodegradation.
-
Prepare fresh dilutions in culture medium for each experiment.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound bioassays in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
-
Question: I am observing significant differences in the results between my replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability between replicates is a frequent challenge. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use fresh pipette tips for each dilution and replicate. Ensure consistent pipetting technique.[6][7] |
| Edge Effects | Avoid using the outer wells of microtiter plates, as they are more prone to evaporation. Fill the perimeter wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[6][7] |
| Inadequate Reagent Mixing | After adding reagents, gently tap the plate or use a plate shaker to ensure thorough mixing within the wells. |
Issue 2: Poor or No Dose-Response Curve
-
Question: My dose-response curve for this compound is flat or does not show a clear sigmoidal shape. What should I do?
-
Answer: An atypical dose-response curve can indicate several problems with the assay conditions or the compound itself.
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | The tested concentrations of this compound may be too high or too low. Perform a broad-range pilot experiment to determine the optimal concentration range for a full dose-response analysis. |
| This compound Solubility Issues | This compound may precipitate in the aqueous culture medium, especially at higher concentrations. Visually inspect the wells for any signs of precipitation. Consider using a lower percentage of organic solvent in the final dilution or testing alternative solvents. |
| Cell Line Insensitivity | The chosen cell line may not be sensitive to this compound's cytotoxic effects. If possible, test this compound on a panel of different cancer cell lines to identify a more responsive model. |
| Degraded this compound Stock | Your this compound stock solution may have degraded. Prepare a fresh stock solution from a new vial of the compound and repeat the experiment. |
Issue 3: Inconsistent Results Between Experiments
-
Question: I am getting different IC50 values for this compound in separate experiments. How can I improve the reproducibility?
-
Answer: Day-to-day variability is a common challenge in bioassays. To enhance reproducibility, focus on standardizing your experimental protocol.
| Potential Cause | Recommended Solution |
| Variable Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments, as cell characteristics can change over time in culture.[5] |
| Differences in Reagent Lots | If using assay kits, be aware that different lots of reagents (e.g., serum, detection reagents) can introduce variability. Qualify new lots of critical reagents before use in experiments. |
| Inconsistent Incubation Times | Adhere strictly to the same incubation times for cell treatment and assay development in every experiment. |
| Lack of a Reference Compound | Include a known positive control compound with a well-characterized IC50 value in every assay plate. This will help you to monitor the consistency of your assay performance over time. |
Experimental Protocols
Cytotoxicity Bioassay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated stock solution (e.g., in DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
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Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound leading to apoptosis.
Caption: General experimental workflow for a cytotoxicity bioassay.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dearomative Synthetic Entry into the this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Altemicidin Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the antitumor agent Altemicidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a monoterpene alkaloid originally isolated from the marine actinomycete Streptomyces sioyaensis.[1][2] It has demonstrated both antitumor and acaricidal activities.[1][2] While its precise mechanism of action is still under investigation, studies have shown that acylated derivatives of this compound can inhibit isoleucyl, leucyl, and valyl tRNA synthetases, which are crucial for protein synthesis.[3] This inhibition is a key aspect of its cytotoxic effects against cancer cells.[3]
Q2: Our cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not yet extensively documented, based on common cancer drug resistance pathways, several possibilities can be investigated:[4][5][6]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a frequent cause of multidrug resistance.[7][8][9][10] These membrane proteins actively pump drugs out of the cell, reducing intracellular concentration and efficacy.[7][9]
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Drug Inactivation/Detoxification: Cancer cells can enhance their detoxification pathways. A primary mechanism is the conjugation of the drug with glutathione (B108866) (GSH), a process often catalyzed by glutathione-S-transferases (GSTs).[4][11][12] This modification renders the drug more water-soluble and easier to expel from the cell.[11][13]
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Target Alteration: Mutations in the gene encoding the drug's target, such as the tRNA synthetases that this compound is proposed to inhibit, can prevent the drug from binding effectively.[14]
Q3: How can we determine if increased drug efflux is responsible for this compound resistance in our cell line?
To investigate the role of ABC transporters in this compound resistance, you can perform several experiments. A common approach is to use inhibitors of major ABC transporters like verapamil (B1683045) (for P-glycoprotein/ABCB1) or MK-571 (for MRP proteins) in combination with this compound. If the sensitivity to this compound is restored in the presence of these inhibitors, it strongly suggests the involvement of these transporters.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in a Previously Sensitive Cell Line
Symptoms:
-
The IC50 value for this compound has significantly increased.
-
The cell line recovers quickly after treatment.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Experimental Verification | Expected Outcome if Cause is Confirmed |
| Increased expression of ABC transporters (e.g., P-gp, MRP1, BCRP) | 1. Western Blot or qPCR: Analyze the protein or mRNA levels of common ABC transporters in your resistant cell line compared to the parental (sensitive) line.[7][15] 2. Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure efflux activity. | 1. Higher levels of one or more ABC transporters in the resistant cells. 2. Increased efflux of the fluorescent substrate in resistant cells, which is reversible with an ABC transporter inhibitor. |
| Enhanced Glutathione-mediated detoxification | 1. Measure intracellular GSH levels: Use a commercially available kit to compare GSH levels between sensitive and resistant cells.[16] 2. Assess GST activity: Measure the enzymatic activity of glutathione-S-transferases. 3. Deplete GSH: Treat cells with a GSH synthesis inhibitor like buthionine sulfoximine (B86345) (BSO) and re-assess this compound sensitivity. | 1. Elevated GSH levels in resistant cells. 2. Higher GST activity in resistant cells. 3. BSO treatment re-sensitizes the resistant cells to this compound. |
| Mutation in the target protein (tRNA synthetases) | 1. Gene Sequencing: Sequence the genes encoding for isoleucyl, leucyl, and valyl tRNA synthetases in both sensitive and resistant cell lines to identify potential mutations. | 1. Identification of one or more mutations in the resistant cell line's tRNA synthetase genes that are absent in the sensitive line. |
Experimental Protocols
Protocol 1: Western Blot for ABC Transporter Expression
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Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Protocol 2: Intracellular Glutathione (GSH) Assay
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Cell Preparation: Plate an equal number of sensitive and resistant cells and allow them to adhere overnight.
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Cell Lysis: Lyse the cells according to the manufacturer's protocol of a commercial GSH assay kit (e.g., using a 5% 5-sulfosalicylic acid solution).
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Assay Procedure: Follow the kit's instructions, which typically involve the reaction of GSH with a chromogenic substrate (like DTNB) that can be measured spectrophotometrically at a specific wavelength (e.g., 412 nm).
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Data Analysis: Calculate the GSH concentration based on a standard curve and normalize it to the protein concentration of the cell lysate.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Overview of potential this compound resistance mechanisms in cancer cells.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejcmpr.com [ejcmpr.com]
- 9. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. askthescientists.com [askthescientists.com]
- 12. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nenergyboost.com [nenergyboost.com]
- 14. Emergence of allosteric drug-resistance mutations: new challenges for allosteric drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analysis of glutathione: implication in redox and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Altemicidin Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Altemicidin and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogues?
This compound and its analogues, such as SB-203207 and SB-203208, are potent inhibitors of aminoacyl-tRNA synthetases (aaRSs).[1] These enzymes are crucial for protein synthesis, as they catalyze the attachment of amino acids to their corresponding tRNAs. By inhibiting aaRSs, these compounds disrupt protein synthesis, leading to cytotoxic effects. It is believed that analogues like SB-203207 and SB-203208 mimic the natural aminoacyl adenosine (B11128) monophosphate (Ile-AMP) substrates of these enzymes.[1]
Q2: How can the potency and specificity of this compound analogues be modified?
The primary point for modification to alter potency and specificity is the amino acid side chain. Studies have shown that changing the amino acid appended to the core structure can shift the inhibitory activity towards the corresponding tRNA synthetase. For example, substituting the isoleucine residue in SB-203207 with leucine (B10760876) or valine increases the inhibitory potency against leucyl-tRNA synthetase (LRS) and valyl-tRNA synthetase (VRS), respectively.[2][3]
Q3: What are the known biological activities of this compound?
This compound, originally isolated from Streptomyces sioyaensis, exhibits a range of biological activities, including acaricidal, antitumor, and antibacterial properties.[4] Its antitumor activity has been observed against cell lines such as L1210 lymphocytic leukemia and IMC carcinoma.
Q4: Are this compound analogues active against antibiotic-resistant bacteria?
Some analogues have shown promising activity against bacteria. For instance, several analogues of SB-203207 demonstrated stronger inhibition of isoleucyl-tRNA synthetase (IRS) from Staphylococcus aureus than from rat liver, suggesting a potential for selective antibacterial activity.[2][3] The leucine derivative of SB-203207 has also been reported to exhibit low-level antibacterial activity.[2][3]
Troubleshooting Guides
Problem 1: Low or no inhibitory activity in tRNA synthetase assay.
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Possible Cause 1: Incorrect tRNA Synthetase Specificity.
-
Troubleshooting: Ensure the amino acid side chain of your analogue matches the targeted tRNA synthetase. For example, an analogue with a leucine side chain will be more effective against LRS.
-
-
Possible Cause 2: Enzyme Instability.
-
Troubleshooting: Prepare fresh enzyme solutions and keep them on ice. Ensure the assay buffer conditions (pH, salt concentration) are optimal for enzyme activity.
-
-
Possible Cause 3: ATP Degradation.
-
Troubleshooting: Use fresh, high-quality ATP. ATP solutions can degrade upon repeated freeze-thaw cycles.
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Cell Viability Issues.
-
Troubleshooting: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check for contamination.
-
-
Possible Cause 2: Compound Precipitation.
-
Troubleshooting: Visually inspect the wells for any signs of compound precipitation. If observed, consider using a different solvent or a lower concentration range. The high polarity of some this compound analogues can make them challenging to work with.[5]
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting: If using a colorimetric assay like MTT, some compounds can interfere with the formazan (B1609692) production. Consider using a different viability assay, such as a luminescence-based assay (e.g., CellTiter-Glo®), to confirm results.
-
Problem 3: Difficulties in the chemical synthesis of analogues.
-
Possible Cause 1: Low Yield in Key Cycloaddition Step.
-
Troubleshooting: The dearomative pyridinium (B92312) addition and subsequent dipolar cycloaddition are critical steps. Reaction conditions, such as the choice of activating agent (e.g., phenyl chloroformate) and the use of microwave irradiation, may need to be optimized.[6]
-
-
Possible Cause 2: Challenges in Functional Group Manipulation.
-
Troubleshooting: The dense and polar nature of the this compound core can make protecting group manipulations and functional group interconversions challenging.[5] Careful selection of reaction conditions and protecting groups is crucial. For example, removal of an N-acetyl group has been found to require strongly acidic conditions at high temperatures.[7]
-
Data Presentation
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | L1210 lymphocytic leukemia | 0.84 |
| This compound | IMC carcinoma | 0.82 |
Table 2: tRNA Synthetase Inhibition by this compound Analogues
| Compound | Target Enzyme | Source | IC50 (nM) |
| SB-203207 | Isoleucyl-tRNA Synthetase (IRS) | Staphylococcus aureus | < 2 |
| SB-203207 | Isoleucyl-tRNA Synthetase (IRS) | Pseudomonas fluorescens | < 2 |
| SB-203207 | Isoleucyl-tRNA Synthetase (IRS) | Candida albicans | < 2 |
| SB-203207 | Isoleucyl-tRNA Synthetase (IRS) | Rat liver | < 2 |
| SB-203207 | Isoleucyl-tRNA Synthetase (IRS) | Producer Strain | 401 |
Experimental Protocols
Protocol 1: Isoleucyl-tRNA Synthetase (IRS) Inhibition Assay (Luminescence-Based)
This protocol is adapted from luminescence-based ATP depletion assays and is suitable for high-throughput screening.[2][8]
Materials:
-
Purified Isoleucyl-tRNA synthetase (IleRS)
-
tRNAIle
-
L-Isoleucine
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 30 mM KCl, 2 mM DTT
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound analogues in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a 2X enzyme solution containing IleRS in Assay Buffer. Prepare a 4X substrate solution containing L-Isoleucine and ATP in Assay Buffer.
-
Assay Plate Setup: Add the diluted compounds to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the 2X enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the 4X substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Equilibrate the plate to room temperature. Add the ATP detection reagent (e.g., Kinase-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to IRS activity.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[5][9][10][11]
Materials:
-
Cancer cell lines (e.g., L1210, IMC)
-
Cell culture medium
-
96-well plates
-
This compound analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of MTT solution to each well. Incubate for 1.5 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Visualizations
Caption: Mechanism of this compound analogue inhibition of protein synthesis.
Caption: Workflow for tRNA Synthetase Inhibition Assay.
References
- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analogues of SB-203207 as inhibitors of tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dearomative Synthetic Entry into the this compound Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Altemicidin vs. SB-203207: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Altemicidin and SB-203207, two structurally related natural products with distinct inhibitory profiles. We present available quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways involved to facilitate an objective assessment of their comparative efficacy.
Executive Summary
This compound, a monoterpene alkaloid, demonstrates notable antitumor activity against murine leukemia and carcinoma cell lines. Its mechanism is linked to the inhibition of multiple aminoacyl-tRNA synthetases. SB-203207, an this compound-type alkaloid, is a potent and selective inhibitor of isoleucyl-tRNA synthetase and also exhibits significant, isoform-selective inhibition of carbonic anhydrase IX. While direct comparative antitumor data for SB-203207 is limited in the available literature, its enzymatic inhibitory profile suggests a distinct and potent mechanism of action that warrants further investigation for therapeutic applications.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and SB-203207.
| Compound | Assay | Cell Line/Target | IC50 |
| This compound | Antitumor Activity | Murine Leukemia L1210 | 0.84 µg/mL |
| Antitumor Activity | IMC Carcinoma | 0.82 µg/mL | |
| Carbonic Anhydrase IX Inhibition | Enzyme Assay | 1.90 µM | |
| SB-203207 | Isoleucyl-tRNA Synthetase Inhibition | Enzyme Assay | Low nanomolar range |
| Carbonic Anhydrase IX Inhibition | Enzyme Assay | 73 ± 1 nM |
Note: Direct comparative IC50 values for the antitumor activity of SB-203207 against L1210 and IMC carcinoma cell lines were not available in the reviewed literature.
Mechanism of Action and Signaling Pathways
This compound: Multi-Targeted tRNA Synthetase Inhibition
This compound, particularly in its acylated form, acts as an inhibitor of several aminoacyl-tRNA synthetases, including those for isoleucine, leucine, and valine.[1] These enzymes are crucial for protein synthesis, as they are responsible for attaching the correct amino acid to its corresponding tRNA molecule. The concurrent inhibition of multiple aminoacyl-tRNA synthetases leads to an accumulation of uncharged tRNAs, which is a cellular stress signal. This triggers the General Control Nonderepressible 2 (GCN2) signaling pathway, a key regulator of the integrated stress response.[2] Activation of GCN2 leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn results in a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-response genes, such as ATF4. This cascade ultimately contributes to the observed antitumor effects.[3]
This compound's mechanism of action.
SB-203207: Potent Isoleucyl-tRNA Synthetase and Carbonic Anhydrase IX Inhibition
SB-203207 is a highly potent inhibitor of isoleucyl-tRNA synthetase (IleRS).[2][4] By specifically targeting this enzyme, SB-203207 can induce a more focused activation of the GCN2 pathway compared to the broader inhibition profile of this compound.
Furthermore, SB-203207 is a selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in many tumors in response to hypoxia. CA IX plays a critical role in regulating intracellular and extracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis. The expression of CA IX is primarily regulated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). By inhibiting CA IX, SB-203207 can disrupt pH homeostasis in the tumor microenvironment, leading to increased intracellular acidosis and subsequent cell death.
SB-203207's dual inhibitory mechanism.
Experimental Protocols
While the precise, detailed experimental protocols for generating the cited IC50 values are not fully available in the public domain, this section provides representative methodologies for the key assays used to evaluate the efficacy of this compound and SB-203207.
Antitumor Activity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Workflow:
MTT assay workflow for cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., murine leukemia L1210 or IMC carcinoma) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow the compound to exert its effect.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals. The plates are incubated for a further 2-4 hours.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of IleRS by quantifying the attachment of a radiolabeled amino acid to its cognate tRNA.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, ATP, and [³H]-isoleucine.
-
Inhibitor Addition: The test compound (e.g., SB-203207) is added to the reaction mixture at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of purified IleRS enzyme and tRNA specific for isoleucine.
-
Incubation: The reaction is incubated at 37°C for a defined time.
-
Precipitation: The reaction is stopped by the addition of cold trichloroacetic acid (TCA), which precipitates the charged tRNA.
-
Filtration: The mixture is filtered through glass fiber filters to capture the precipitated, radiolabeled tRNA.
-
Washing: The filters are washed with cold TCA to remove any unincorporated [³H]-isoleucine.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Carbonic Anhydrase (CA) IX Inhibition Assay (Stopped-Flow)
This method measures the inhibition of CA IX-catalyzed CO₂ hydration.
Methodology:
-
Reagent Preparation: Solutions of purified CA IX enzyme, the inhibitor (e.g., SB-203207) at various concentrations, a pH indicator (e.g., phenol (B47542) red), and a CO₂-saturated solution are prepared.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for binding.
-
Rapid Mixing: The enzyme-inhibitor solution is rapidly mixed with the CO₂ solution in a stopped-flow instrument.
-
Signal Monitoring: The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ causes a pH change.
-
Rate Calculation: The initial rate of the enzymatic reaction is calculated from the change in absorbance.
-
IC50/Ki Determination: The inhibition constant (Ki) or IC50 value is determined by analyzing the reaction rates at different inhibitor concentrations.
Conclusion
This compound and SB-203207 represent two promising natural product scaffolds with distinct and potent biological activities. This compound demonstrates broad-spectrum inhibition of aminoacyl-tRNA synthetases, leading to its observed antitumor effects. SB-203207, on the other hand, exhibits high potency and selectivity for isoleucyl-tRNA synthetase and carbonic anhydrase IX.
The dual-targeting mechanism of SB-203207, inhibiting both protein synthesis and a key regulator of the tumor microenvironment, presents a compelling rationale for its further development as a therapeutic agent. However, a direct comparison of the in vitro and in vivo antitumor efficacy of SB-203207 against relevant cancer models is necessary to fully elucidate its therapeutic potential relative to this compound. Future studies should focus on head-to-head comparisons of these compounds in a panel of cancer cell lines and in preclinical animal models to provide a more definitive assessment of their comparative efficacy.
References
- 1. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms activate GCN2 eIF2 kinase in response to diverse stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB-203207 and SB-203208, two novel isoleucyl tRNA synthetase inhibitors from a Streptomyces sp. I. Fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Altemicidin In Vivo Antitumor Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antitumor activity of Altemicidin, focusing on its validation in vivo. While direct in vivo experimental data for this compound is limited in publicly available literature, this document summarizes its known in vitro efficacy and compares it with established antitumor agents that have been evaluated in relevant in vivo cancer models.
Executive Summary
This compound, a monoterpene alkaloid isolated from Streptomyces sioyaensis, has demonstrated promising antitumor activity in vitro against murine L1210 lymphocytic leukemia and IMC carcinoma cell lines.[1] Its mechanism of action is attributed to the inhibition of aminoacyl-tRNA synthetases, crucial enzymes in protein synthesis. However, a comprehensive validation of its antitumor effects in live animal models has not been extensively reported. This guide aims to bridge this gap by presenting the available in vitro data for this compound alongside in vivo data from studies on comparable cancer models using established chemotherapeutic agents like Doxorubicin (B1662922) and Cisplatin (B142131). This comparative approach offers a framework for evaluating the potential of this compound as a therapeutic candidate and highlights the necessity for future in vivo investigations.
Comparative Data on Antitumor Activity
Due to the absence of direct in vivo data for this compound, this section presents its in vitro activity against L1210 and IMC cancer cell lines. This is followed by a summary of in vivo data for Doxorubicin and Cisplatin in a murine L1210 leukemia model, a relevant model for comparison.
Table 1: In Vitro Antitumor Activity of this compound
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| This compound | Murine L1210 Lymphocytic Leukemia | 0.84 |
| This compound | Murine IMC Carcinoma | 0.82 |
Data sourced from in vitro studies.[1]
Table 2: In Vivo Antitumor Activity of Standard Chemotherapeutic Agents in Murine L1210 Leukemia Model
| Compound | Animal Model | Dosing Regimen | Primary Efficacy Endpoint | Result |
| Doxorubicin | DBA/2 Mice | 4 mg/kg, single i.p. injection on day 1 | Increased Lifespan (% ILS) | ~100% ILS |
| Cisplatin | DBA/2 Mice | 3 mg/kg, weekly i.p. injection for 3 weeks | Increased Lifespan (% ILS) | Significant increase in survival |
% ILS (Increase in Lifespan) is a common metric in preclinical oncology studies, representing the percentage increase in the median survival time of treated animals compared to a control group.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the types of experiments cited in this guide.
In Vitro Cytotoxicity Assay (for this compound)
-
Cell Culture: Murine L1210 lymphocytic leukemia and IMC carcinoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Treatment: Cells are seeded in 96-well plates and, after a period of attachment, are treated with different concentrations of this compound. A vehicle control (solvent only) is also included.
-
Viability Assessment: After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Murine L1210 Leukemia Model (for Doxorubicin/Cisplatin)
-
Animal Model: Male DBA/2 mice, typically 6-8 weeks old, are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Cell Inoculation: L1210 leukemia cells (e.g., 1 x 10^5 cells per mouse) are injected intraperitoneally (i.p.) into the mice.[2]
-
Drug Administration:
-
Monitoring: The health of the mice, including body weight and signs of toxicity, is monitored daily.
-
Efficacy Evaluation: The primary endpoint is the increase in lifespan (% ILS) of the treated mice compared to the control group that receives a vehicle. The median survival time for each group is calculated.
-
Statistical Analysis: Statistical methods, such as the log-rank test, are used to determine the significance of the observed differences in survival between the treated and control groups.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of aminoacyl-tRNA synthetases. These enzymes are fundamental to protein synthesis, a process critical for the rapid proliferation of cancer cells.
Experimental Workflow for In Vivo Antitumor Activity Validation
The following flowchart outlines the typical steps involved in validating the antitumor activity of a compound in an animal model.
Logical Relationship: this compound vs. Alternatives
This diagram illustrates the current state of research for this compound in comparison to established chemotherapeutic agents.
Conclusion and Future Directions
This compound demonstrates potent in vitro antitumor activity, and its mechanism of action as a tRNA synthetase inhibitor presents a compelling target for cancer therapy. However, the lack of robust in vivo data is a critical gap in its preclinical development. The comparative data provided in this guide, while indirect, suggests that if this compound's in vitro potency translates to in vivo efficacy, it could represent a valuable addition to the arsenal (B13267) of anticancer agents.
Future research should prioritize comprehensive in vivo studies to determine this compound's therapeutic window, optimal dosing schedule, and overall antitumor efficacy in relevant animal models of leukemia and carcinoma. Such studies are essential to validate its potential as a clinically viable antitumor drug.
References
Navigating the Landscape of Anticancer Drug Resistance: A Comparative Guide on Altemicidin
A comprehensive analysis of cross-resistance between the novel anticancer agent Altemicidin and established chemotherapeutics remains a critical yet underexplored area of research. To date, direct experimental studies detailing such cross-resistance profiles are not available in the public domain. This guide, therefore, aims to provide a foundational framework for researchers, scientists, and drug development professionals by outlining the known mechanisms of this compound, discussing the theoretical potential for cross-resistance, and presenting standardized protocols to facilitate future investigations in this vital field.
This compound, a monoterpene alkaloid, has demonstrated promising antitumor activity. Its primary mechanism of action is the inhibition of aminoacyl-tRNA synthetases (aaRSs), specifically isoleucyl-tRNA synthetase (IARS). This mode of action, targeting the fundamental process of protein synthesis, distinguishes it from many conventional anticancer drugs that act on DNA replication or cell division. Understanding whether this unique mechanism can bypass common resistance pathways is paramount for its clinical development.
Theoretical Framework for Cross-Resistance with this compound
Multidrug resistance (MDR) is a significant hurdle in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of chemotherapeutic drugs from cancer cells. Cross-resistance occurs when resistance to one drug confers resistance to another, often due to a shared resistance mechanism.
Given this compound's distinct target, it is plausible that it may not be a substrate for common ABC transporters, potentially rendering it effective against MDR cancer cells that are resistant to drugs like doxorubicin (B1662922) or paclitaxel. However, other resistance mechanisms, such as alterations in the drug target (IARS) or the activation of downstream signaling pathways that promote cell survival, could theoretically lead to resistance to this compound.
Key signaling pathways implicated in cancer cell survival and drug resistance include the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. Inhibition of aaRSs can lead to a cellular stress response, and the subsequent activation or inhibition of these pathways could influence the sensitivity of cancer cells to this compound and other anticancer agents.
Experimental Protocols for Assessing Cross-Resistance
To rigorously evaluate the cross-resistance profile of this compound, a series of well-defined experiments are necessary. The following protocols provide a standardized approach for such investigations.
Cell Lines and Culture
A panel of cancer cell lines, including both drug-sensitive parental lines and their drug-resistant counterparts, should be utilized. Examples include:
-
Human breast cancer: MCF-7 (sensitive) and MCF-7/ADR (doxorubicin-resistant)
-
Human ovarian cancer: A2780 (sensitive) and A2780/PTX (paclitaxel-resistant)
-
Human colon cancer: HT29 (sensitive) and HT29/DX (doxorubicin-resistant)
Resistant cell lines are typically developed by continuous exposure to escalating concentrations of the selective drug. The stability of the resistant phenotype should be regularly monitored.
Cytotoxicity Assays
The half-maximal inhibitory concentration (IC50) of this compound and other anticancer drugs should be determined in all cell lines using a quantitative colorimetric assay, such as the MTT or SRB assay.
MTT Assay Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or other test compounds for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Data Presentation
The IC50 values should be tabulated to facilitate a clear comparison of the sensitivity of parental and resistant cell lines to different anticancer drugs. The resistance factor (RF) can be calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.
Table 1: Illustrative Example of IC50 Values (µM) for Common Anticancer Drugs in Sensitive and Resistant Cell Lines
| Cell Line | Doxorubicin (IC50 ± SD) | Paclitaxel (IC50 ± SD) | Vincristine (IC50 ± SD) |
| MCF-7 | 0.1 ± 0.02 | 0.01 ± 0.003 | 0.005 ± 0.001 |
| MCF-7/ADR | 5.2 ± 0.4 (RF: 52) | 0.01 ± 0.002 (RF: 1) | 0.2 ± 0.03 (RF: 40) |
| A2780 | 0.05 ± 0.01 | 0.005 ± 0.001 | 0.002 ± 0.0005 |
| A2780/PTX | 0.06 ± 0.01 (RF: 1.2) | 0.5 ± 0.07 (RF: 100) | 0.003 ± 0.0006 (RF: 1.5) |
Note: This table is for illustrative purposes only and does not contain data for this compound.
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for a cross-resistance study.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cross-resistance studies.
Altemicidin: A Novel Acaricide Candidate in Comparison to Conventional Agents
A comprehensive guide for researchers and drug development professionals on the efficacy and mode of action of altemicidin relative to established acaricides. This document provides a comparative analysis based on available data, outlines standard experimental protocols for acaricide evaluation, and visualizes key biological pathways and experimental workflows.
Executive Summary
This compound, a novel monoterpene sulfonamide alkaloid isolated from the marine actinomycete Streptomyces sioyaensis, has demonstrated acaricidal properties.[1][2][3] Its unique proposed mechanism of action, the inhibition of aminoacyl-tRNA synthetases, positions it as a potentially valuable tool in mite control, particularly in the context of increasing resistance to conventional acaricides. However, a significant gap exists in the scientific literature regarding its quantitative efficacy against specific mite species. This guide synthesizes the available information on this compound and provides a benchmark comparison with widely used conventional acaricides, for which extensive efficacy data are available.
This compound: A Profile
This compound was first described in 1989 as a new substance with both acaricidal and antitumor activities.[1] Structurally, it is a complex molecule with the formula C13H20N4O7S.[1] While the initial research confirmed its ability to kill mites, specific details such as the target mite species and the lethal concentration (e.g., LC50) were not reported.
Subsequent research has primarily focused on the total synthesis of this compound and the characterization of its and its analogs' inhibitory effects on aminoacyl-tRNA synthetases, particularly isoleucyl, leucyl, and valyl tRNA synthetases.[2][4] This mode of action, which disrupts protein synthesis, is distinct from that of most conventional acaricides and suggests a low probability of cross-resistance.
Comparative Efficacy of Conventional Acaricides
To provide a context for the potential efficacy of this compound, the following table summarizes the performance of several conventional acaricides against the two-spotted spider mite (Tetranychus urticae), a common and economically important pest.
| Acaricide | Chemical Class | Mode of Action (IRAC Group) | Target Mite Species | LC50 (ppm) | Reference |
| Abamectin | Avermectin | Glutamate-gated chloride channel allosteric modulators (6) | Tetranychus urticae | 0.32 | [5] |
| Bifenazate | Carbazate | GABA receptor allosteric modulator (UN) | Tetranychus urticae | - | |
| Chlorfenapyr | Pyrrole | Mitochondrial electron transport inhibitor (13) | Tetranychus urticae | 0.42 | [5] |
| Cyflumetofen | β-ketonitrile derivative | Mitochondrial complex II electron transport inhibitor (25) | Tetranychus urticae | - | |
| Diafenthiuron | Thiourea | Mitochondrial ATP synthase inhibitor (12A) | Tetranychus urticae | 0.30 | [5] |
| Dicofol | Organochlorine | Unknown | Tetranychus urticae | 0.30 | [5] |
| Fenazaquin | Quinazoline | Mitochondrial complex I electron transport inhibitor (21A) | Tetranychus urticae | 0.18 | [5] |
| Propargite | Organosulfite | Mitochondrial complex I electron transport inhibitor (12C) | Tetranychus urticae | 0.20 | [5] |
| Spiromesifen | Spirocyclic tetronic acid derivative | Acetyl-CoA carboxylase inhibitor (23) | Tetranychus urticae | 0.29 | [5] |
Experimental Protocols for Acaricide Bioassays
The evaluation of acaricidal efficacy typically follows standardized laboratory bioassays. The leaf disk immersion method is a widely accepted protocol for determining the toxicity of a compound to mites like Tetranychus urticae.
Objective: To determine the median lethal concentration (LC50) of an acaricide against a target mite species.
Materials:
-
Healthy, untreated host plants (e.g., bean plants, Phaseolus vulgaris)
-
Colony of the target mite species (e.g., Tetranychus urticae)
-
Technical grade or formulated acaricide
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Petri dishes
-
Filter paper
-
Cotton wool
-
Forceps and fine paintbrushes
-
Microscope
Procedure:
-
Preparation of Test Arenas: Leaf disks of a uniform size (e.g., 2-3 cm in diameter) are excised from host plant leaves. Each disk is placed on a water-saturated cotton pad or filter paper in a Petri dish to maintain turgor.
-
Mite Infestation: A cohort of adult female mites of a similar age is transferred to the adaxial surface of each leaf disk. A typical number is 20-30 mites per disk.
-
Preparation of Acaricide Solutions: A stock solution of the test acaricide is prepared in an appropriate solvent and then serially diluted with distilled water containing a surfactant to create a range of at least five concentrations. A control solution containing only distilled water and the surfactant is also prepared.
-
Application of Acaricide: The leaf disks with the mites are immersed in the respective acaricide solutions for a short, standardized period (e.g., 5 seconds). After immersion, the disks are allowed to air dry.
-
Incubation: The treated Petri dishes are maintained in a controlled environment chamber with specific temperature, humidity, and photoperiod conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D).
-
Mortality Assessment: Mite mortality is assessed at set time points, typically 24, 48, and 72 hours after treatment. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value, the concentration of the acaricide that causes 50% mortality of the test population.
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate key pathways and processes.
Conclusion and Future Directions
This compound presents an exciting prospect for the development of a new class of acaricides with a novel mode of action. Its inhibition of aminoacyl-tRNA synthetases could be a powerful tool against mite populations that have developed resistance to conventional products. However, the lack of publicly available quantitative efficacy data is a critical barrier to its further development and adoption.
Future research should prioritize the following:
-
Quantitative Efficacy Studies: Standardized bioassays are needed to determine the LC50 values of this compound against economically important mite species such as Tetranychus urticae, Panonychus ulmi, and Varroa destructor.
-
Spectrum of Activity: The efficacy of this compound should be evaluated against different life stages of mites (eggs, larvae, nymphs, and adults).
-
Toxicology and Non-Target Effects: Comprehensive studies are required to assess the safety of this compound for non-target organisms, including beneficial insects, pollinators, and mammals.
-
Resistance Studies: Research into the potential for mites to develop resistance to this compound will be crucial for developing sustainable use strategies.
By addressing these knowledge gaps, the scientific community can fully evaluate the potential of this compound as a valuable addition to the integrated pest management toolbox.
References
- 1. This compound, a new acaricidal and antitumor substance. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Streptomyces sioyaensis - Wikipedia [en.wikipedia.org]
- 4. Total Synthesis of this compound: A Surprise Ending for a Monoterpene Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. entomoljournal.com [entomoljournal.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Altemicidin
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Altemicidin, a potent cytotoxic and antitumor agent. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedural guidelines to mitigate risks and ensure a safe laboratory environment.
This compound, a monoterpene alkaloid originally isolated from Streptomyces sioyaensis, exhibits significant acaricidal and antitumor properties.[1] Its cytotoxic nature necessitates stringent handling protocols to prevent occupational exposure, which can occur through skin contact, inhalation, or accidental ingestion.[2][3]
Personal Protective Equipment (PPE) for this compound
The following table summarizes the mandatory personal protective equipment required when handling this compound. This is based on established guidelines for working with cytotoxic compounds.[4][5]
| PPE Category | Specification | Rationale |
| Gloves | Powder-free, disposable nitrile gloves meeting ASTM D6978 (or equivalent) standards. Double gloving is required. | Prevents skin contact and absorption of the cytotoxic agent.[4][5] Double gloving provides an additional barrier in case of a breach. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination by splashes or spills.[3][4] |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield. | Protects eyes and face from splashes of this compound solutions or airborne particles.[4][5] |
| Respiratory Protection | A fit-tested N95 (or higher) respirator is required when handling this compound powder or when there is a risk of aerosol generation. A surgical mask is not sufficient. | Prevents inhalation of hazardous aerosolized particles.[4] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Protects personal footwear from contamination and prevents the spread of the substance outside the designated handling area.[5] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to use:
-
Preparation and Designated Area:
-
All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation and exposure.[5]
-
The designated work area should be clearly marked with a "Cytotoxic Agent" warning sign.
-
Ensure a spill kit specifically for cytotoxic agents is readily accessible.[3][6]
-
-
Donning PPE:
-
Before entering the designated handling area, don all required PPE in the following order: shoe covers, inner gloves, gown, outer gloves, and eye/face protection. If required, don a respirator.
-
-
Handling this compound Powder:
-
Carefully open the container within the BSC to avoid creating airborne dust.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, slowly add the powder to the solvent to minimize splashing.
-
-
Handling this compound Solutions:
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying.
-
Prime IV tubing with a non-hazardous solution before adding the this compound solution.
-
When transferring solutions, work at a low height to minimize the potential for splashes.
-
-
Decontamination and Doffing PPE:
-
After handling is complete, decontaminate all surfaces within the BSC with an appropriate cleaning agent.
-
Remove PPE in the following order, ensuring not to touch contaminated surfaces with bare skin: outer gloves, gown, shoe covers, inner gloves. Remove eye/face protection and respirator outside the immediate work area.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Disposal Plan for this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.[7]
-
Waste Segregation:
-
Use designated, clearly labeled, puncture-resistant, and leak-proof containers for all this compound-contaminated waste.
-
Separate sharps (needles, scalpels) into a dedicated sharps container for cytotoxic waste.
-
Place non-sharp solid waste (gloves, gowns, bench paper) in a designated hazardous waste bag.
-
Collect liquid waste in a compatible, sealed container. Do not mix with other chemical waste streams.[7]
-
-
Container Management:
-
Keep waste containers closed except when adding waste.[7]
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Do not overfill containers.
-
-
Final Disposal:
Workflow for Safe Handling and Disposal of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. ohsinsider.com [ohsinsider.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hse.gov.uk [hse.gov.uk]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. louisville.edu [louisville.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
